LY2874455
Description
Pan-FGFR Inhibitor this compound is an orally bioavailable pan-inhibitor of fibroblast growth factor receptor (FGFR) family proteins, with potential antineoplastic activity. Upon oral administration, FGFR inhibitor this compound binds to and inhibits FGFR subtypes 1 (FGFR1), 2 (FGFR2), 3 (FGFR3) and 4 (FGFR4), which results in the inhibition of FGFR-mediated signal transduction pathways. This inhibits both tumor angiogenesis and proliferation of FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, cell survival and angiogenesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJCVYLDJWTWQU-CXLRFSCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154776 | |
| Record name | LY-2874455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254473-64-7 | |
| Record name | LY-2874455 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254473647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2874455 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2874455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2874455 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M363811V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LY2874455
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2874455 is an orally bioavailable, potent, and selective small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of human malignancies, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, impact on downstream signaling pathways, and preclinical efficacy.
Core Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of all four members of the FGFR family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] The binding of fibroblast growth factors (FGFs) to their respective FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events crucial for cell proliferation, survival, migration, and angiogenesis.[1][4]
This compound is classified as a Type I kinase inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain in its active "DFG-in" conformation.[5][6] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent phosphorylation of downstream substrates.[5] The crystal structure of this compound in complex with FGFR4 reveals extensive interactions, including three hydrogen bonds and numerous van der Waals contacts, which contribute to its high binding affinity and potent inhibitory activity across all FGFR isoforms.[5][6]
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and target engagement values.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nmol/L) |
| FGFR1 | 2.8[1][7] |
| FGFR2 | 2.6[1][7] |
| FGFR3 | 6.4[1][7] |
| FGFR4 | 6.0[1][7] |
| VEGFR2 | 7.0[7] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Target Pathway Inhibition | IC50 (nmol/L) |
| HUVECs | FGF2-induced Erk Phosphorylation | 0.3[1] |
| RT-112 | FGF9-induced Erk Phosphorylation | 0.8[1] |
| SNU-16 | FGFR2 Phosphorylation | 0.8[1][8] |
| KATO-III | FGFR2 Phosphorylation | 1.5[1][8] |
| SNU-16 | FRS2 Phosphorylation | 0.8[1][8] |
| KATO-III | FRS2 Phosphorylation | 1.5[1][8] |
Table 3: In Vivo Target Engagement of this compound
| Assay | Metric | Value (mg/kg) |
| Mouse Heart IVTI (FGF-induced Erk Phosphorylation) | TED50 | 1.3[7] |
| Mouse Heart IVTI (FGF-induced Erk Phosphorylation) | TED90 | 3.2[7] |
| Rat Heart IVTI | TED50 | 0.39[1] |
Downstream Signaling Pathways
The inhibition of FGFR by this compound leads to the suppression of key downstream signaling pathways integral to tumor growth and survival. The primary pathway affected is the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation.[4] Upon FGFR activation, the docking protein Fibroblast Growth Factor Receptor Substrate 2 (FRS2) is phosphorylated, leading to the recruitment of the Grb2/Sos1 complex and subsequent activation of the MAPK cascade.[1] this compound effectively blocks the phosphorylation of both FGFR and FRS2, resulting in the potent inhibition of Erk phosphorylation.[1][8]
The Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is involved in cell survival and motility, is also modulated by FGFR signaling.[4][9] While the direct impact of this compound on AKT phosphorylation can be context-dependent, the overall inhibition of FGFR signaling contributes to anti-proliferative and pro-apoptotic effects.[9]
Experimental Protocols
A summary of key experimental methodologies used to characterize the mechanism of action of this compound is provided below.
Biochemical Filter-Binding Assay for FGFR Kinase Activity
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by FGFR.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 8 mM Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mM dithiothreitol, 10 μM ATP, 0.5 μCi 33P-ATP, 10 mM MnCl2, 150 mM NaCl, 0.01% Triton X-100, 4% dimethyl sulfoxide, 0.05 mg/mL poly(Glu:Tyr) (4:1) as a substrate, and a specified amount of recombinant FGFR1, FGFR3, or FGFR4 protein.[7]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for 30 minutes.[7]
-
Termination: The reaction is terminated by the addition of 10% H3PO4.[7]
-
Detection: The phosphorylated substrate is captured on a filter, and the amount of incorporated 33P is quantified using a scintillation counter to determine the level of kinase inhibition.
In Vivo Tumor Xenograft Models
These models are used to assess the anti-tumor efficacy of this compound in a living organism.
-
Cell Line Implantation: Human cancer cell lines with known FGFR alterations (e.g., SNU-16, RT-112, OPM-2) are subcutaneously implanted into immunodeficient mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically twice daily, at various doses (e.g., 1, 3, 10 mg/kg).[1][9]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or ELISA to measure the levels of phosphorylated FGFR and downstream signaling proteins like p-FRS2 and p-ERK to confirm target engagement.[1][9]
Mechanisms of Resistance
While this compound is a potent inhibitor, acquired resistance can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.
-
Gatekeeper Mutations: Mutations in the "gatekeeper" residue of the FGFR kinase domain (e.g., V561M in FGFR1, V565I in FGFR2, V555M in FGFR3, and V550L/M in FGFR4) can sterically hinder the binding of some FGFR inhibitors.[10][11][12] However, studies have shown that this compound can effectively inhibit some gatekeeper mutants, such as FGFR4 V550L, due to its unique binding mode that avoids clashes with the mutated residue.[11][13]
-
Bypass Signaling: Upregulation of alternative signaling pathways, such as the EGFR pathway, can compensate for the inhibition of FGFR signaling and promote cell survival.[10][14]
-
Novel Fusions: A novel FGFR2-ACSL5 fusion protein has been identified as a mechanism of acquired resistance in a patient with FGFR2-amplified gastric cancer who initially responded to this compound.[14]
This compound is a potent pan-FGFR inhibitor that demonstrates significant anti-tumor activity in preclinical models driven by aberrant FGFR signaling. Its mechanism of action is centered on the direct inhibition of the FGFR kinase domain, leading to the suppression of critical downstream pathways involved in cell proliferation and survival. While acquired resistance can occur through various mechanisms, the robust preclinical data for this compound underscores the therapeutic potential of targeting the FGFR pathway in appropriately selected patient populations. Further clinical investigation is warranted to fully elucidate its efficacy and role in the treatment of FGFR-driven cancers.[15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Molecular mechanisms of the anti-cancer drug, this compound, in overcoming the FGFR4 mutation-based resistance - UCL Discovery [discovery.ucl.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Molecular mechanisms of the anti-cancer drug, this compound, in overcoming the FGFR4 mutation-based resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acquired resistance to this compound in FGFR2-amplified gastric cancer through an emergence of novel FGFR2-ACSL5 fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Molecular Target of LY2874455: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2874455 is a potent and selective, orally bioavailable small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] This document provides a detailed overview of the molecular target of this compound, its mechanism of action, and its effects on downstream signaling pathways. It includes a compilation of quantitative pharmacological data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Primary Molecular Target: Pan-FGFR Inhibition
This compound is characterized as a pan-FGFR inhibitor, demonstrating potent activity against all four members of the fibroblast growth factor receptor family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][5][6] Aberrant FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in various malignancies, making it a critical therapeutic target.[1][7] this compound binds to the ATP-binding site within the kinase domain of the FGFRs, effectively blocking their autophosphorylation and subsequent activation of downstream signaling cascades.[1]
While this compound is a dominant FGFR inhibitor, it also exhibits activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit with lower potency compared to its effects on the FGFR family.[1][6] This selectivity for FGFRs over VEGFR2 is a key characteristic, potentially leading to a more favorable side-effect profile, particularly concerning toxicities commonly associated with VEGFR2 inhibition, such as hypertension.[1]
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key in vitro and in vivo potency metrics.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| FGFR1 | Biochemical | 2.8[2][5][6] |
| FGFR2 | Biochemical | 2.6[2][5][6] |
| FGFR3 | Biochemical | 6.4[2][5][6] |
| FGFR4 | Biochemical | 6.0[2][5][6] |
| VEGFR2 | Biochemical | 7.0[6] |
| p-Erk (FGF2-induced, HUVEC cells) | Cellular | 0.3 - 0.8[1][5] |
| p-Erk (FGF9-induced, RT-112 cells) | Cellular | 0.3 - 0.8[1][5] |
| p-FGFR2 (SNU-16 cells) | Cellular | 0.8[1][5] |
| p-FGFR2 (KATO-III cells) | Cellular | 1.5[1][5] |
| p-FRS2 (SNU-16 cells) | Cellular | 0.8[1][5] |
| p-FRS2 (KATO-III cells) | Cellular | 1.5[1][5] |
Table 2: In Vivo Target Inhibition of this compound in Mice
| Parameter | Assay | Value (mg/kg) |
| TED50 (p-Erk inhibition) | IVTI | 1.3[1][6] |
| TED90 (p-Erk inhibition) | IVTI | 3.2[1][6] |
IC50: Half-maximal inhibitory concentration; TED50/90: Dose required for 50%/90% target enzyme inhibition in vivo; IVTI: In Vivo Target Inhibition.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the FGF-FGFR signaling axis. The binding of FGF ligands to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation leads to the recruitment and phosphorylation of downstream signaling molecules, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[1][2] Phosphorylated FRS2 acts as a docking site for the GRB2/SOS1 complex, which in turn activates the Ras-Raf-MEK-Erk (MAPK) pathway, a critical regulator of cell proliferation and survival.[1]
By inhibiting FGFR phosphorylation, this compound effectively blocks the initial step in this cascade, leading to a dose-dependent reduction in the phosphorylation of both FRS2 and Erk.[1][5] This inhibition of downstream signaling ultimately results in decreased cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical Kinase Assays (Filter-binding)
This assay quantifies the ability of this compound to inhibit the kinase activity of purified FGFR enzymes.
-
Reaction Mixture:
-
8 mM Tris-HCl (pH 7.5)
-
10 mmol/L HEPES
-
5 mM Dithiothreitol
-
10 µM ATP
-
0.5 µCi ³³P-ATP
-
10 mM MnCl₂
-
150 mM NaCl
-
0.01% Triton X-100
-
4% Dimethyl sulfoxide (DMSO)
-
0.05 mg/mL poly(Glu:Tyr) (4:1) as substrate
-
Purified FGFR1 (7.5 ng), FGFR3 (7.5 ng), or FGFR4 (16 ng) enzyme
-
Varying concentrations of this compound
-
-
Procedure:
-
Combine all reaction components.
-
Incubate at room temperature for 30 minutes.
-
Terminate the reaction by adding 10% H₃PO₄.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phosphorylation Assays (Western Blot and ELISA)
These assays measure the inhibition of FGFR signaling in a cellular context.
-
Cell Lines:
-
HUVEC (expresses FGFR1)
-
RT-112 (expresses FGFR3)
-
SNU-16 and KATO-III (gastric cancer cell lines with FGFR2 amplification)
-
-
Procedure:
-
Culture cells to sub-confluency in appropriate growth media.
-
Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a specific FGF ligand (e.g., FGF2 or FGF9) for a short period (e.g., 15-30 minutes), except for cell lines with constitutive FGFR activation.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Analyze the levels of phosphorylated and total proteins (p-FGFR, p-FRS2, p-Erk, total FGFR, total FRS2, total Erk) using either Western blotting with specific antibodies or quantitative sandwich ELISA kits.
-
Quantify band intensities (for Western blot) or absorbance values (for ELISA) and normalize to a loading control (e.g., β-actin or GAPDH) or total protein levels.
-
Calculate cellular IC50 values.
-
In Vivo Target Inhibition (IVTI) Studies
These studies assess the ability of this compound to inhibit FGFR signaling in a living organism.
-
Animal Model:
-
Typically, mice or rats.
-
-
Procedure:
-
Administer this compound orally at various doses to cohorts of animals.
-
At a specified time point after dosing, inject the animals with an FGF ligand (e.g., FGF2) intravenously to induce a rapid and synchronous activation of FGFR signaling in target tissues (e.g., heart).
-
A few minutes after FGF injection, euthanize the animals and collect the target tissues.
-
Homogenize the tissues and prepare lysates.
-
Analyze the levels of phosphorylated Erk (or another relevant downstream marker) using methods described in section 4.2.
-
Determine the dose-response relationship and calculate the TED50 and TED90 values.
-
For pharmacokinetic/pharmacodynamic (PK/PD) analysis, plasma concentrations of this compound are measured at the time of tissue collection and correlated with the level of target inhibition.
-
Conclusion
This compound is a well-characterized, potent, and selective pan-FGFR inhibitor. Its primary molecular targets are FGFR1, FGFR2, FGFR3, and FGFR4. By inhibiting the kinase activity of these receptors, this compound effectively abrogates downstream signaling through pathways such as the FRS2-MAPK cascade. This mechanism of action translates to a broad spectrum of anti-tumor activity in preclinical models of cancers with dysregulated FGFR signaling. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of FGFR-targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Creative Enzymes [creative-enzymes.com]
- 3. apexbt.com [apexbt.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. LY-2874455 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
LY2874455: A Technical Guide to its Pan-FGFR Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2874455 is an orally bioavailable, potent, and selective small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of human cancers, including gastric, bladder, lung, and multiple myeloma.[2] By targeting FGFRs 1, 2, 3, and 4, this compound disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis, demonstrating broad-spectrum anti-tumor activity in preclinical models.[2] This technical guide provides a comprehensive overview of the preclinical activity of this compound, detailing its inhibitory profile, mechanism of action, and the experimental methodologies used to characterize its function.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.[3] The primary downstream effector of FGFR is the Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which, upon phosphorylation, recruits adaptor proteins like Grb2 and Sos1.[2] This assembly activates the RAS-RAF-MEK-ERK (MAPK) pathway, a critical signaling cascade for cell proliferation. By inhibiting the initial FGFR phosphorylation event, this compound effectively blocks this entire signaling cascade.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays.
Table 1: Biochemical Kinase Inhibition
| Target | IC₅₀ (nM) |
| FGFR1 | 2.8 |
| FGFR2 | 2.6 |
| FGFR3 | 6.4 |
| FGFR4 | 6.0 |
| VEGFR2 | 7.0 |
Table 2: Cellular Activity - Inhibition of Phosphorylation
| Cell Line | Target Phosphorylation | IC₅₀ (nM) |
| HUVEC & RT-112 | p-Erk (FGF2/FGF9 induced) | 0.3 - 0.8[2] |
| SNU-16 | p-FGFR2 | 0.8[4] |
| KATO-III | p-FGFR2 | 1.5[4] |
| SNU-16 | p-FRS2 | 0.8[4] |
| KATO-III | p-FRS2 | 1.5[4] |
Table 3: Cellular Activity - Antiproliferative Effects
| Cell Line | IC₅₀ (nM) |
| KMS-11 | 0.57[4] |
| OPM-2 | 1.0[4] |
| L-363 | 60.4[4] |
| U266 | 290.7[4] |
In Vivo Antitumor Activity
This compound has demonstrated robust, dose-dependent inhibition of tumor growth in various xenograft models. Oral administration of this compound led to significant tumor regression in models representing gastric cancer (SNU-16), bladder cancer (RT-112), and multiple myeloma (OPM-2).[2] In a mouse heart in vivo target inhibition assay, this compound demonstrated a potent inhibition of FGF-induced Erk phosphorylation with an estimated TED₅₀ of 1.3 mg/kg.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical FGFR Kinase Inhibition Assay (Filter-Binding Assay)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by FGFR enzymes.
-
Reaction Mixture:
-
8 mM Tris-HCl (pH 7.5)
-
10 mmol/L HEPES
-
5 mM Dithiothreitol (DTT)
-
10 µM ATP
-
0.5 µCi ³³P-ATP
-
10 mM MnCl₂
-
150 mM NaCl
-
0.01% Triton X-100
-
4% Dimethyl Sulfoxide (DMSO)
-
0.05 mg/mL Poly(Glu:Tyr) (4:1) as substrate
-
Recombinant FGFR1, FGFR3, or FGFR4 enzyme (7.5 ng for FGFR1 and FGFR3, 16 ng for FGFR4)
-
Varying concentrations of this compound or DMSO vehicle control.
-
-
Procedure:
-
Combine all reaction components in a 96-well plate.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Terminate the reaction by adding 10% H₃PO₄.
-
Transfer the reaction mixtures to a 96-well filter plate.
-
Wash the filter plate three times with 0.5% H₃PO₄.
-
Air-dry the plate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC₅₀ values by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., KMS-11, OPM-2, SNU-16, KATO-III)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
96-well plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach and grow for 6-24 hours.
-
Treat the cells with various concentrations of this compound or DMSO vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 3 days.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ values.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model:
-
Female athymic nude mice.
-
-
Tumor Implantation:
-
Culture human cancer cell lines (e.g., SNU-16, RT-112, OPM-2) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth until tumors reach a palpable size (e.g., approximately 150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally (p.o.) via gavage at specified doses (e.g., 1.5 mg/kg and 3 mg/kg) and schedules (e.g., twice daily).[5]
-
Administer the vehicle control to the control group.
-
Continue treatment for a predetermined period (e.g., 14-21 days).[2]
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Western Blotting for Phosphorylated Proteins (p-FGFR, p-FRS2, p-Erk)
This technique is used to detect the levels of specific phosphorylated proteins in cell or tumor lysates, providing a measure of target engagement by this compound.
-
Sample Preparation:
-
For in vitro studies, treat cultured cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For in vivo studies, excise tumors from treated and control animals, snap-freeze in liquid nitrogen, and homogenize in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FGFR, anti-p-FRS2, or anti-p-Erk) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.
-
Conclusion
This compound is a potent pan-FGFR inhibitor with significant anti-tumor activity across a range of preclinical cancer models. Its ability to effectively block the FGFR signaling cascade, as demonstrated by both biochemical and cellular assays, translates into robust in vivo efficacy. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other FGFR-targeted therapies. Further clinical evaluation is warranted to determine the full therapeutic potential of this compound in patients with FGFR-driven malignancies.[6]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 4. promega.com [promega.com]
- 5. chondrex.com [chondrex.com]
- 6. researchgate.net [researchgate.net]
The Core Downstream Signaling Effects of LY2874455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream signaling effects of LY2874455, a potent, orally bioavailable, pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Understanding the molecular mechanism of action and its impact on cellular signaling is critical for the rational design of clinical trials and the identification of patient populations most likely to respond to this targeted therapy.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high-affinity binding to the ATP-binding cleft of the kinase domains of FGFRs.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of human malignancies, including gastric, bladder, lung cancers, and multiple myeloma.[2] By inhibiting the kinase activity of FGFRs, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[2][3] This document summarizes the key quantitative data, experimental methodologies, and signaling pathways affected by this compound.
Mechanism of Action
This compound is classified as a pan-FGFR inhibitor, demonstrating potent and similar activity against all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[2][4] The binding of fibroblast growth factors (FGFs) to their cognate FGFRs induces receptor dimerization and the subsequent activation of the intracellular tyrosine kinase domain.[3][5] This activation leads to autophosphorylation of the receptor and the recruitment and phosphorylation of downstream adaptor proteins and enzymes. This compound competitively inhibits the ATP binding site, thereby preventing this phosphorylation cascade and blocking downstream signal transduction.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from biochemical and cellular assays, as well as its in vivo efficacy.
Table 1: Biochemical Inhibitory Activity of this compound [2][4][7]
| Target | IC50 (nmol/L) |
| FGFR1 | 2.8 |
| FGFR2 | 2.6 |
| FGFR3 | 6.4 |
| FGFR4 | 6.0 |
| VEGFR2 | 7.0 |
Table 2: Cellular Inhibitory Activity of this compound [2][7]
| Cell Line | Downstream Target | IC50 (nmol/L) |
| SNU-16 | p-FGFR2 | 0.8 |
| KATO-III | p-FGFR2 | 1.5 |
| SNU-16 | p-FRS2 | 0.8 |
| KATO-III | p-FRS2 | 1.5 |
| RT-112 & HUVECs | FGF-induced p-Erk | 0.3 - 0.8 |
Table 3: In Vivo Antitumor Efficacy of this compound [4][7]
| Xenograft Model | Dosing | Tumor Growth Inhibition |
| RT-112, SNU-16, OPM-2 | 3 mg/kg, twice daily | Significant tumor regression |
| A549 | 3 mg/kg, once daily | Mild suppression of tumor growth |
| Mouse Heart Tissue | 1.3 mg/kg | 50% inhibition of FGF-induced Erk phosphorylation (TED50) |
| Mouse Heart Tissue | 3.2 mg/kg | 90% inhibition of FGF-induced Erk phosphorylation (TED90) |
Key Downstream Signaling Pathways Affected
This compound-mediated inhibition of FGFRs leads to the attenuation of several critical downstream signaling pathways.
The RAS-RAF-MEK-ERK (MAPK) Pathway
The primary and most consistently reported downstream effect of FGFR inhibition by this compound is the suppression of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Upon FGFR activation, the adaptor protein FGFR substrate 2 (FRS2) is phosphorylated, which then recruits the Grb2/Sos1 complex.[2] This complex activates RAS, initiating a phosphorylation cascade that leads to the activation of ERK (extracellular signal-regulated kinase).[2][5] Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and differentiation.[8] this compound potently inhibits the phosphorylation of both FRS2 and ERK in a dose-dependent manner.[2][7]
The PI3K-AKT Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another important signaling axis downstream of FGFR, primarily involved in cell survival and motility.[5][9] While FRS2-dependent signaling can lead to the activation of the PI3K/AKT pathway, studies on this compound and other FGFR inhibitors have shown that the impact on this pathway can be context-dependent.[8][10] Some studies report that significant changes in AKT phosphorylation are not always observed upon treatment, suggesting that in certain cell lines, the MAPK pathway is the predominant oncogenic driver downstream of FGFR.[10] However, in other contexts, FGFR inhibition has been shown to block PI3K/AKT signaling, leading to apoptosis.[9]
The PLCγ Pathway
In an FRS2-independent manner, activated FGFRs can also phosphorylate and activate Phospholipase C gamma (PLCγ).[5][10] This leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activates Protein Kinase C (PKC) and modulates intracellular calcium levels, further influencing the MAPK pathway.[5] Treatment with this compound has been demonstrated to abolish FGF1-induced phosphorylation of PLCγ.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - Creative Enzymes [creative-enzymes.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Radiosensitization by the Selective Pan-FGFR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting fibroblast growth factor receptors blocks PI3K/AKT signaling, induces apoptosis, and impairs mammary tumor outgrowth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LY2874455 in Angiogenesis: A Technical Guide
Abstract
LY2874455 is a potent and selective, orally bioavailable small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is a key driver in various malignancies, promoting tumor cell proliferation, survival, and migration, as well as stimulating tumor angiogenesis.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of angiogenesis. We will detail its biochemical and cellular activity, summarize key preclinical in vitro and in vivo data, and provide an overview of the experimental protocols used to elucidate its anti-angiogenic properties.
Introduction to this compound and its Target: The FGF/FGFR Axis
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in embryonic development, tissue repair, and angiogenesis.[3] This pathway consists of FGF ligands and four high-affinity transmembrane receptor tyrosine kinases: FGFR1, FGFR2, FGFR3, and FGFR4.[2] The binding of FGFs to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[4] This activation triggers downstream signaling cascades, primarily through the phosphorylation of FGFR substrate 2 (FRS2), which then activates the RAS-MAPK/ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation.[2][5]
In the context of oncology, dysregulation of the FGF/FGFR axis through gene amplification, activating mutations, or chromosomal translocations can lead to constitutive signaling, promoting tumorigenesis and tumor-associated angiogenesis.[2][3] Therefore, inhibiting FGFR signaling presents a compelling therapeutic strategy. This compound was developed as a pan-FGFR inhibitor, demonstrating potent activity against all four FGFR family members.[1][2]
Mechanism of Action: Inhibition of FGFR Signaling and Angiogenesis
This compound exerts its anti-tumor and anti-angiogenic effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This blockade of FGFR signaling in endothelial cells, which express FGFRs, directly impedes their ability to proliferate, migrate, and form new blood vessels—the hallmarks of angiogenesis.
Furthermore, this compound exhibits a degree of selectivity for FGFRs over the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key regulator of angiogenesis.[2] While it does inhibit VEGFR2, its potency against FGFRs is significantly higher.[2][6] This preferential inhibition of the FGF/FGFR pathway may offer a distinct advantage, potentially mitigating some of the toxicities associated with potent VEGFR2 inhibitors, such as hypertension.[2]
Signaling Pathway Inhibition
The primary mechanism through which this compound inhibits angiogenesis is by blocking the FGF-stimulated phosphorylation of FRS2 and the subsequent activation of the MAPK/ERK pathway in endothelial cells.
FGFR Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound from various preclinical studies.
Table 1: In Vitro Biochemical and Cellular Potency of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| FGFR1 | Biochemical Kinase Assay | 2.8 | [2][4][6] |
| FGFR2 | Biochemical Kinase Assay | 2.6 | [2][4][6] |
| FGFR3 | Biochemical Kinase Assay | 6.4 | [2][4][6] |
| FGFR4 | Biochemical Kinase Assay | 6.0 | [2][4][6] |
| VEGFR2 | Biochemical Kinase Assay | 7.0 | [4][6] |
| SNU-16 (FGFR2 amplified) | p-FGFR2 Inhibition | 0.8 | [7] |
| KATO-III (FGFR2 amplified) | p-FGFR2 Inhibition | 1.5 | [7] |
| SNU-16 (FGFR2 amplified) | p-FRS2 Inhibition | 0.8 | [7] |
| KATO-III (FGFR2 amplified) | p-FRS2 Inhibition | 1.5 | [7] |
| HUVEC (FGFR1 expressing) | FGF2-induced p-Erk Inhibition | 0.3 - 0.8 | [4][7] |
| RT-112 (FGFR3 expressing) | FGF9-induced p-Erk Inhibition | 0.3 - 0.8 | [4][7] |
| KMS-11 (FGFR3 translocated) | Cell Proliferation | 0.57 | [7] |
| OPM-2 (FGFR3 translocated) | Cell Proliferation | 1.0 | [7] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Parameter | Value (mg/kg) | Dosing Schedule | Reference(s) |
| RT-112 Xenograft | TED50 (Tumor Growth) | 1.0 | Twice a day | [7] |
| RT-112 Xenograft | TED90 (Tumor Growth) | 3.0 | Twice a day | [7] |
| Mouse Heart Tissue | TED50 (FGF-induced p-Erk) | 1.3 | Single dose | [6] |
| Mouse Heart Tissue | TED90 (FGF-induced p-Erk) | 3.2 | Single dose | [6] |
| LS70x DDLPS Xenograft | Tumor Growth Inhibition | 3.0 | Twice a day | [5] |
IC50: Half-maximal inhibitory concentration; TED50/90: Therapeutically effective dose for 50%/90% inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anti-angiogenic effects of this compound.
Biochemical FGFR Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.
Protocol:
-
Reaction Mixture Preparation : Prepare a reaction mixture containing 8 mM Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mM dithiothreitol, 10 μM ATP, 0.5 μCi ³³P-ATP, 10 mM MnCl₂, 150 mM NaCl, 0.01% Triton X-100, 4% DMSO, and 0.05 mg/mL poly(Glu:Tyr) as a substrate.[6]
-
Enzyme Addition : Add purified recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme to the reaction mixture.[6][8]
-
Inhibitor Addition : Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells.
-
Incubation : Incubate the reaction mixtures at room temperature for 30 minutes to allow for the kinase reaction to proceed.[6]
-
Termination : Stop the reaction by adding 10% H₃PO₄.[6]
-
Detection : Transfer the reaction mixtures to a 96-well filter plate and wash three times with 0.5% H₃PO₄ to remove unincorporated ³³P-ATP.[8]
-
Quantification : After air-drying, measure the amount of incorporated ³³P into the substrate using a scintillation counter.
-
Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Biochemical FGFR Kinase Inhibition Assay Workflow.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and the inhibitory effect of this compound on this process.
Protocol:
-
Plate Coating : Coat the wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel) and incubate at 37°C for at least 30 minutes to allow for solidification.[1]
-
Cell Seeding : Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the solidified matrix at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in endothelial basal medium.[2]
-
Treatment : Add varying concentrations of this compound to the wells. Include a positive control (e.g., FGF2 or VEGF) and a vehicle control (DMSO).
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[2]
-
Visualization : Observe the formation of tube-like structures using a phase-contrast microscope.
-
Quantification : Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis : Compare the quantified tube formation in this compound-treated wells to the controls to determine the inhibitory effect.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation : Subcutaneously implant human tumor cells (e.g., RT-112, SNU-16, or OPM-2) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[4][5]
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[5]
-
Treatment Initiation : Randomize the mice into treatment and control groups. Administer this compound orally (p.o.) at specified doses (e.g., 1.5 or 3 mg/kg) and schedules (e.g., twice daily).[4] The control group receives the vehicle.
-
Monitoring : Measure tumor volume and body weight regularly (e.g., twice a week).
-
Pharmacodynamic Analysis : At the end of the study, or at specific time points, tumors can be excised for analysis of target engagement (e.g., levels of phosphorylated FGFR, FRS2, and ERK) by Western blotting or immunohistochemistry.[5]
-
Data Analysis : Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition by this compound.
In Vivo Tumor Xenograft Model Workflow.
Conclusion
This compound is a potent pan-FGFR inhibitor that demonstrates significant anti-angiogenic activity. Its mechanism of action is centered on the direct inhibition of FGFR kinase activity, leading to the suppression of downstream signaling pathways crucial for endothelial cell function. Preclinical data from a variety of in vitro and in vivo models have consistently shown its ability to inhibit angiogenesis and suppress tumor growth in FGFR-dependent cancer models. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this compound and other FGFR-targeted therapies in the context of tumor angiogenesis. Further clinical evaluation is warranted to fully establish the therapeutic potential of this compound in treating human malignancies.[9]
References
- 1. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Preclinical Profile of LY2874455 in GastGascan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of LY2874455, a potent and selective pan-FGFR inhibitor, in the context of gastric cancer. This document details the mechanism of action, in vitro and in vivo efficacy, and the underlying signaling pathways affected by this compound.
Core Mechanism of Action
This compound is an orally bioavailable small-molecule inhibitor that targets all four fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4)[1]. FGFR signaling is a crucial pathway in tumorigenesis, regulating cell proliferation, survival, migration, and angiogenesis[2]. In gastric cancer, amplification and overexpression of FGFR2 are frequently observed, making it a key therapeutic target[1][2]. This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFRs, thereby inhibiting their kinase activity and blocking downstream signaling cascades[2].
In Vitro Efficacy
The in vitro activity of this compound has been evaluated in various gastric cancer cell lines, particularly those with FGFR2 amplification, such as SNU-16 and KATO-III.
Table 1: In Vitro Activity of this compound in Gastric Cancer Cell Lines
| Cell Line | FGFR Status | Assay Type | Endpoint | IC50 Value (nM) | Reference |
| SNU-16 | FGFR2 Amplified | Cell Viability | Inhibition of Cell Proliferation | 3.96 ± 4.4 | [3] |
| KATO-III | FGFR2 Amplified | Cell Viability | Inhibition of Cell Proliferation | 5.45 ± 5.3 | [3] |
| SNU-16 | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-FGFR2 | 0.8 | MedChemExpress |
| KATO-III | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-FGFR2 | 1.5 | MedChemExpress |
| SNU-16 | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-FRS2 | 0.8 - 1.5 | MedChemExpress |
| KATO-III | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-FRS2 | 0.8 - 1.5 | MedChemExpress |
| SNU-16 | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-Erk | 0.3 - 0.8 | MedChemExpress |
| KATO-III | FGFR2 Amplified | Phosphorylation Assay | Inhibition of p-Erk | 0.3 - 0.8 | MedChemExpress |
In Vivo Efficacy in Xenograft Models
Preclinical studies using gastric cancer xenograft models in immunocompromised mice have demonstrated the potent in vivo anti-tumor activity of this compound.
Table 2: In Vivo Efficacy of this compound in Gastric Cancer Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Key Findings | Reference |
| SNU-16 | This compound | 3 mg/kg, twice daily | Significant regression | Dose-dependent inhibition of tumor growth | MedChemExpress |
| KATO-III | This compound | Not specified | Broad-spectrum antitumor activity | Efficacy in FGFR2-amplified model | [2] |
Signaling Pathway Analysis
This compound effectively inhibits the FGFR signaling cascade in gastric cancer cells. Upon binding to FGFR, the drug prevents receptor dimerization and autophosphorylation, leading to the suppression of downstream signaling pathways critical for tumor growth and survival.
Caption: FGFR Signaling Pathway Inhibition by this compound.
The primary mechanism involves the inhibition of FGFR substrate 2 (FRS2) phosphorylation, a key docking protein that recruits other signaling molecules. This blockade disrupts major downstream pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation. This compound has been shown to potently inhibit the phosphorylation of Erk[4].
-
PI3K/AKT/mTOR Pathway: Suppression of this pathway contributes to the induction of apoptosis and reduced cell survival[4].
Experimental Protocols
In Vitro Cell-Based Assays
Cell Lines and Culture Conditions:
-
SNU-16 and KATO-III cells , human gastric carcinoma cell lines with FGFR2 amplification, were used.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis for Protein Phosphorylation:
-
Cell Lysis: Cells were treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot Experimental Workflow.
In Vivo Xenograft Studies
Animal Models:
-
Athymic nude mice or NOD/SCID mice (6-8 weeks old) were used.
-
All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Implantation:
-
SNU-16 cells (5 x 10⁶) were suspended in 100 µL of a 1:1 mixture of Matrigel and PBS.
-
The cell suspension was subcutaneously injected into the flank of each mouse.
-
Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
Drug Administration and Efficacy Evaluation:
-
Mice were randomized into treatment and control groups.
-
This compound was formulated in an appropriate vehicle and administered orally, typically twice daily.
-
The control group received the vehicle only.
-
Tumor volume was measured two to three times per week using calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight and general health of the mice were monitored throughout the study.
-
At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-FGFR).
Caption: In Vivo Xenograft Study Workflow.
Conclusion
The preclinical data for this compound in gastric cancer models strongly support its development as a targeted therapeutic agent. Its potent and selective inhibition of the FGFR signaling pathway translates to significant anti-tumor activity in both in vitro and in vivo settings, particularly in tumors harboring FGFR2 amplification. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Fibroblast growth factor receptor signaling as therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
LY2874455: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2874455 is a potent and selective, orally bioavailable, small-molecule pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Aberrant FGFR signaling has been implicated in the pathogenesis of various human malignancies, making it a compelling target for cancer therapy.[1] this compound has demonstrated broad-spectrum antitumor activity in preclinical models and has been evaluated in clinical trials for the treatment of advanced cancers.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol, is a complex heterocyclic molecule.[2] Its chemical structure is presented below.
Chemical Structure of this compound
Caption: 2D Chemical Structure of this compound.
A summary of the key chemical and physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol | [2] |
| Molecular Formula | C₂₁H₁₉Cl₂N₅O₂ | [2][5] |
| Molecular Weight | 444.31 g/mol | [2][5] |
| CAS Number | 1254473-64-7 | [2][5] |
| Appearance | Off-white to pink solid | [5] |
| Solubility | Soluble in DMSO (≥44.4 mg/mL), soluble in Ethanol (≥6.34 mg/mL with warming), insoluble in water. | [5][6] |
| Storage | Store as a solid at -20°C for up to 3 years. | [5] |
| SMILES | C--INVALID-LINK--OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO | [2] |
Mechanism of Action
This compound is a potent, ATP-competitive, pan-inhibitor of FGFR subtypes 1, 2, 3, and 4.[1][2][3] By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1] The primary signaling cascades inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell proliferation, survival, and migration.[7][8]
The inhibitory activity of this compound against the four FGFR isoforms is summarized in the table below.
| Target | IC₅₀ (nM) | Reference |
| FGFR1 | 2.8 | [5][9] |
| FGFR2 | 2.6 | [5][9] |
| FGFR3 | 6.4 | [5][9] |
| FGFR4 | 6.0 | [5][9] |
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The simplified FGFR signaling pathway and the point of inhibition by this compound are depicted in the following diagram.
Caption: Simplified FGFR Signaling Pathway and Inhibition by this compound.
Preclinical Efficacy
The antitumor activity of this compound has been evaluated in a variety of preclinical models, including cancer cell lines and tumor xenografts.
In Vitro Cellular Activity
This compound has demonstrated potent inhibitory effects on the proliferation of cancer cell lines with dysregulated FGFR signaling. The IC₅₀ values for the inhibition of phosphorylation of key downstream signaling molecules in different cell lines are presented below.
| Cell Line | Cancer Type | Target Pathway | IC₅₀ (nM) | Reference |
| HUVEC | - | FGF2-induced p-Erk | 0.3 - 0.8 | [1] |
| RT-112 | Bladder Cancer | FGF9-induced p-Erk | 0.3 - 0.8 | [1] |
| SNU-16 | Gastric Cancer | p-FGFR2 | 0.8 | [1] |
| KATO-III | Gastric Cancer | p-FGFR2 | 1.5 | [1] |
| SNU-16 | Gastric Cancer | p-FRS2 | 0.8 | [1] |
| KATO-III | Gastric Cancer | p-FRS2 | 1.5 | [1] |
In Vivo Antitumor Activity
Oral administration of this compound has been shown to significantly inhibit tumor growth in various xenograft models. A summary of its in vivo efficacy is provided below.
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| SNU-16 | Gastric Cancer | 1 & 3 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [1] |
| RT-112 | Bladder Cancer | 1 & 3 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [1] |
| OPM-2 | Multiple Myeloma | 1 & 3 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [1] |
| NCI-H460 | Lung Cancer | 3 mg/kg, p.o., b.i.d. | Tumor growth inhibition | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
Biochemical Filter-Binding Assay for FGFR Kinase Activity
This assay quantifies the phosphorylation of a substrate by FGFR kinases in the presence of this compound.
Caption: Workflow for the Biochemical Filter-Binding Assay.
Detailed Methodology:
-
Reaction Mixture Preparation: The reaction mixture typically contains 8 mmol/L Tris-HCl (pH 7.5), 10 mmol/L HEPES, 5 mmol/L dithiothreitol, 10 μmol/L ATP, 0.5 μCi ³³P-ATP, 10 mmol/L MnCl₂, 150 mmol/L NaCl, 0.01% Triton X-100, 4% dimethyl sulfoxide, 0.05 mg/mL poly(Glu:Tyr) (4:1), and the respective FGFR enzyme.[1]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for 30 minutes.
-
Termination and Filtration: The reaction is stopped by the addition of 10% H₃PO₄. The mixture is then transferred to a 96-well filter plate and washed three times with 0.5% H₃PO₄ to remove unincorporated ³³P-ATP.
-
Detection: The amount of incorporated ³³P is quantified using a scintillation counter. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or CellTiter-Glo®. For MTT assays, the media is replaced with MTT solution, incubated, and then the formazan crystals are solubilized with a solvent.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. IC₅₀ values are then determined.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
Caption: General Workflow for In Vivo Tumor Xenograft Studies.
Detailed Methodology:
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100–200 mm³), after which the animals are randomized into treatment and control groups.[1]
-
Drug Administration: this compound is typically formulated in a vehicle such as 1% hydroxyethylcellulose and 0.25% Tween 80 in water and administered orally (p.o.) at specified doses and schedules (e.g., once or twice daily).
-
Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored. The study is terminated when tumors in the control group reach a certain size or at a predetermined time point.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for target engagement by measuring the phosphorylation levels of FGFR and downstream signaling proteins via Western blotting or ELISA.
Conclusion
This compound is a well-characterized, potent, and selective pan-FGFR inhibitor with significant preclinical antitumor activity. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental data. The detailed protocols and structured data presentation are intended to facilitate further research and development in the field of FGFR-targeted cancer therapy. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of this compound | PLOS One [journals.plos.org]
The Potent Anti-Tumor Activity of LY2874455: A Deep Dive into its Pharmacodynamics in Xenograft Models
For Immediate Release
[City, State] – LY2874455, a selective, orally bioavailable pan-fibroblast growth factor receptor (FGFR) inhibitor, has demonstrated significant anti-tumor efficacy across a range of preclinical xenograft models. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, detailing its mechanism of action, dose-dependent anti-tumor activity, and modulation of key biomarkers. The following information is intended for researchers, scientists, and drug development professionals in the oncology field.
This compound targets all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4), which are crucial mediators of cell proliferation, survival, and angiogenesis.[1][2] Dysregulation of the FGF/FGFR signaling pathway is a known driver in various human cancers, making it a prime target for therapeutic intervention.[1]
Mechanism of Action: Inhibition of the FGF/FGFR Signaling Pathway
This compound exerts its anti-neoplastic effects by binding to and inhibiting the tyrosine kinase activity of FGFRs.[2][3] This blockade prevents the phosphorylation of downstream signaling molecules, most notably FGFR substrate 2 (FRS2), which in turn inhibits the activation of the Ras/MAPK and PI3K/AKT pathways.[1][4] The ultimate consequence of this inhibition is a reduction in tumor cell proliferation, survival, and migration, as well as an anti-angiogenic effect.[1]
Potent Anti-Tumor Activity in Xenograft Models
This compound has demonstrated robust, dose-dependent tumor growth inhibition in a variety of xenograft models, including those derived from lung, gastric, bladder, and multiple myeloma cancer cell lines.[1] Notably, significant tumor regression has been observed in several models at well-tolerated doses.[1]
| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 |
| IC50 (nmol/L) | 2.8 | 2.6 | 6.4 | 6 | 7 |
| In vitro biochemical assay results for this compound against various receptor tyrosine kinases.[5] |
| Xenograft Model | Cell Line | Tumor Type | Dosing (mg/kg, p.o.) | Tumor Growth Inhibition |
| SNU-16 | SNU-16 | Gastric Cancer | 3 (BID) | Significant Regression |
| RT-112 | RT-112 | Bladder Cancer | 3 (BID) | Significant Regression |
| OPM-2 | OPM-2 | Multiple Myeloma | 3 (BID) | Significant Regression |
| NCI-H460 | NCI-H460 | Lung Cancer | 3 (BID) | Dose-dependent Inhibition |
| A549 | A549 | Lung Cancer | 3 (QD, with 10 Gy X-ray) | Significant growth suppression |
| Summary of this compound efficacy in various xenograft models.[1][5][6] |
Pharmacodynamic Biomarker Modulation
The anti-tumor activity of this compound is directly correlated with the inhibition of its target in vivo. Studies have shown a dose-dependent reduction in the phosphorylation of both FGFR (p-FGFR) and FRS2 (p-FRS2) in tumor tissues from treated animals.[1] This confirms target engagement and provides a valuable pharmacodynamic biomarker for clinical development.[1]
Detailed Experimental Protocols
1. Cell Lines and Culture: Human tumor cell lines such as SNU-16 (gastric carcinoma), RT-112 (bladder carcinoma), OPM-2 (multiple myeloma), and NCI-H460 (non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
2. Xenograft Model Establishment: Female athymic nude mice (6-8 weeks old) are typically used. A suspension of 5-10 x 10^6 tumor cells in a suitable medium (e.g., RPMI-1640) is injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.[6]
3. Drug Administration: this compound is formulated for oral administration (p.o.). Dosing is typically performed once (QD) or twice daily (BID) at concentrations ranging from 1 to 3 mg/kg.[1][6] A vehicle control group is included in all studies.
4. Efficacy Evaluation: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²) / 2. Animal body weights are also monitored as an indicator of toxicity.
5. Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C. Tumor lysates are prepared and subjected to Western blot analysis or ELISA to determine the levels of total and phosphorylated FGFR and FRS2.[1]
Conclusion
The preclinical data strongly support the potent and broad-spectrum anti-tumor activity of this compound in xenograft models driven by aberrant FGFR signaling. The well-defined pharmacokinetic/pharmacodynamic relationship, characterized by dose-dependent tumor growth inhibition and modulation of key biomarkers, underscores the therapeutic potential of this compound. These findings have provided a solid foundation for the clinical evaluation of this compound in patients with advanced cancers harboring FGFR alterations.[1]
References
Methodological & Application
Application Notes and Protocols for LY2874455 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2874455 is a potent, orally bioavailable, and selective pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It has demonstrated significant anti-tumor activity in preclinical models and is a valuable tool for investigating the role of FGFR signaling in cancer and other diseases. These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments, including cell viability assays, western blotting for target engagement, and clonogenic survival assays.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity.[3] This blockade of FGFR signaling leads to the suppression of downstream pathways, including the FRS2-ERK pathway, which is crucial for cell proliferation, survival, and migration.[2] this compound is a Type I inhibitor, meaning it binds to the active conformation of the kinase.[3] It has been shown to be effective against wild-type FGFRs and some resistance-conferring mutants.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| FGFR1 | 2.8 | Cell-free assay |
| FGFR2 | 2.6 | Cell-free assay |
| FGFR3 | 6.4 | Cell-free assay |
| FGFR4 | 6.0 | Cell-free assay |
| VEGFR2 | 7.0 | Cell-free assay |
Data sourced from Selleck Chemicals.[1]
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 / Effective Concentration | Incubation Time | Key Findings |
| NCI-H1581 | Antiproliferative assay | <0.5 µM | 72 hrs | Potent antiproliferative activity in FGFR1-amplified cells.[1] |
| SNU-16 | FGFR2 Phosphorylation | ~1.5 nM | Not Specified | Inhibition of FGFR2 and FRS2 phosphorylation.[2] |
| KATO-III | FGFR2 Phosphorylation | ~0.8 nM | Not Specified | Inhibition of FGFR2 and FRS2 phosphorylation.[2] |
| SNU-16 & KATO-III | Erk Phosphorylation | 0.3 - 0.8 nM | Not Specified | Dose-dependent inhibition of FGF2 and FGF9-induced Erk phosphorylation.[2] |
| H1703, A549, H1299 | Clonogenic Assay | 100 nM | 10 days | Increased sensitivity to X-ray irradiation.[5] |
| DDLPS Cell Lines | Cell Growth & Apoptosis | 100 nM | 24 hrs (Western), up to 96 hrs (Growth) | Induced a strong, long-lasting growth inhibitory effect and moderate apoptosis.[6][7] |
Experimental Protocols
1. Cell Line Selection and Culture
A variety of cancer cell lines with known FGFR alterations are suitable for in vitro studies with this compound. Examples include:
-
FGFR1-amplified: NCI-H1581 (Lung Cancer)
-
FGFR2-amplified: SNU-16, KATO-III (Gastric Cancer)
-
FGFR3-mutant: RT-112 (Bladder Cancer)
-
FRS2-amplified: DDLPS cell lines (Dedifferentiated Liposarcoma)[6][7]
-
FGFR wild-type (for radiosensitization studies): A549, H1299 (Lung Cancer)[5]
General Cell Culture Protocol:
-
Culture cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
2. Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
3. Antiproliferative Assay (e.g., MTT or CCK-8)
This assay measures the effect of this compound on cell viability and proliferation.
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C.[1]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[1]
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
4. Western Blot Analysis for Target Engagement
This protocol is used to assess the effect of this compound on the phosphorylation of FGFR and its downstream targets like FRS2 and ERK.
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating ligand-stimulated signaling.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).[6]
-
If applicable, stimulate the cells with a relevant FGF ligand (e.g., 15 ng/mL FGF1 and 10 U/mL Heparin) for the last 15 minutes of the treatment period.[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer or SDS lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies, particularly in combination with other treatments like radiation.
-
Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates and allow them to attach for 12 hours.[5]
-
Treat the cells with this compound (e.g., 100 nM) for 1 hour.[5]
-
If applicable, expose the cells to X-ray irradiation.[5]
-
Replace the medium with fresh medium (with or without this compound, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.[5]
-
Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet.[5]
-
Count the colonies containing ≥50 cells.
-
Calculate the plating efficiency and surviving fraction to determine the effect of the treatment.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for an antiproliferative assay.
Caption: Western blot experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of the anti-cancer drug, this compound, in overcoming the FGFR4 mutation-based resistance - UCL Discovery [discovery.ucl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of LY2874455 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2874455 is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values in the low nanomolar range (2.8 nM, 2.6 nM, 6.4 nM, and 6.0 nM, respectively).[3][4] The compound also inhibits VEGFR2 with an IC50 of 7 nM.[3] By blocking the FGFR signaling pathway, this compound can inhibit downstream signaling, including the phosphorylation of FRS2 and Erk, thereby impeding tumor cell proliferation and angiogenesis.[4][5] Due to its oral bioavailability and broad-spectrum antitumor activity in various xenograft models, this compound is a valuable tool for cancer research.[2][5][6] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible results in downstream in vitro and in vivo experiments. This document provides a detailed protocol for preparing a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Physicochemical Properties and Solubility
A summary of the key properties of this compound is presented in the table below. This data is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉Cl₂N₅O₂ | [2][7] |
| Molecular Weight | 444.31 g/mol | [1][3][4] |
| Appearance | Solid, Off-white to pink | [4] |
| Purity | >98% | [1][7] |
| Solubility in DMSO | ≥ 44.4 mg/mL; up to 88 mg/mL (198.05 mM) | [3][5] |
Note: The solubility of this compound can be significantly impacted by hygroscopic DMSO; it is crucial to use fresh, anhydrous DMSO for best results.[3][4]
Signaling Pathway of this compound
This compound exerts its biological effect by inhibiting the autophosphorylation of FGFRs upon ligand binding. This action blocks the downstream signal transduction cascade, which is critical for cell proliferation and survival in FGFR-dependent cancers.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (purity >98%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2.0 mL, sterile)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
Step-by-Step Procedure
Step 1: Calculate the Required Mass of this compound
Use the following formula to determine the mass of this compound required to achieve the desired concentration and volume.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM stock solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 444.31 g/mol
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (444.31 g/mol ) x (1000 mg/g) = 4.4431 mg
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 4.44 mg) of this compound powder directly into the tube.
Step 3: Dissolving the Compound
-
Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If dissolution is slow, warm the tube to 37°C and/or place it in an ultrasonic bath for short intervals until the solution is clear.[5]
Step 4: Storage of the Stock Solution
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
When ready to use, thaw a single aliquot at room temperature and dilute it to the desired working concentration in the appropriate cell culture medium or experimental buffer. Note that high concentrations of DMSO can be toxic to cells; ensure the final concentration of DMSO in your assay is typically below 0.1-0.5%.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. Ly-2874455 | C21H19Cl2N5O2 | CID 46944259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound, FGF/FGFR inhibitor (CAS 1254473-64-7) | Abcam [abcam.com]
Application Notes and Protocols for LY2874455, a Pan-FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2874455 is a potent, orally bioavailable, small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates broad-spectrum activity against FGFR1, FGFR2, FGFR3, and FGFR4, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][3] Aberrant FGFR signaling is implicated in various malignancies, making this compound a promising candidate for targeted cancer therapy.[3][4] These application notes provide a summary of effective concentrations in various cell lines and detailed protocols for key experimental assays.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the cell line and the specific biological endpoint being measured. The following table summarizes the half-maximal inhibitory concentrations (IC50) for enzyme inhibition and cell proliferation.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Enzyme Inhibition | |||
| FGFR1 | Kinase Assay | 2.8 | [5][6][7] |
| FGFR2 | Kinase Assay | 2.6 | [5][6][7] |
| FGFR3 | Kinase Assay | 6.4 | [5][6][7] |
| FGFR4 | Kinase Assay | 6.0 | [5][6][7] |
| VEGFR2 | Kinase Assay | 7.0 | [5] |
| Cell Proliferation/Viability | |||
| NCI-H1581 (FGFR1-amplified) | Antiproliferative assay | < 0.5 | [5] |
| KMS-11 (FGFR3 translocation) | Antiproliferative assay | 0.57 | [3][6] |
| OPM-2 (FGFR3 translocation) | Antiproliferative assay | 1.0 | [3][6] |
| SNU-16 (FGFR2-amplified) | Antiproliferative assay | N/A | [3] |
| KATO-III (FGFR2-amplified) | Antiproliferative assay | N/A | [3] |
| L-363 (Low FGFR3) | Antiproliferative assay | 60.4 | [3][6] |
| U266 (Low FGFR3) | Antiproliferative assay | 290.7 | [3][6] |
| NRH-LS1 (FRS2-amplified) | Viability Assay | 7.0 | [8] |
| LPS510 (FRS2-amplified) | Viability Assay | 5.5 | [8] |
| Inhibition of Downstream Signaling | |||
| RT-112, HUVEC | Erk Phosphorylation | 0.3 - 0.8 | [3][6] |
| SNU-16 | FGFR2 Phosphorylation | 0.8 | [3][6] |
| KATO-III | FGFR2 Phosphorylation | 1.5 | [3][6] |
| SNU-16, KATO-III | FRS2 Phosphorylation | 0.8 - 1.5 | [3][6] |
| Radiosensitization | |||
| H1703, A549, H1299 | Clonogenic Survival | 100 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on a cell line of interest.[10][11]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).[12]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[13][14]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 96 hours).[8]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.[13]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[13]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[13]
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the FGFR signaling pathway.[8][16][17]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, and a loading control like α-tubulin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 nM for 24 hours).[8] After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[16][17]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands.[16][17]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.
References
- 1. Facebook [cancer.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular mechanisms of the anti-cancer drug, this compound, in overcoming the FGFR4 mutation-based resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Creative Enzymes [creative-enzymes.com]
- 8. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. origene.com [origene.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for LY2874455: Western Blot Analysis of p-FRS2
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2874455 is a potent and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1] Its mechanism of action involves the inhibition of FGFR-mediated signal transduction pathways, which are crucial in cellular processes like proliferation and angiogenesis and are often dysregulated in various cancers. A key downstream effector in the FGFR signaling cascade is the Fibroblast growth factor receptor substrate 2 (FRS2). Upon activation of FGFR by its ligand, FRS2 becomes phosphorylated at specific tyrosine residues, including Tyr436, initiating further downstream signaling through the RAS/MAPK and PI3K/AKT pathways. Therefore, monitoring the phosphorylation status of FRS2 (p-FRS2) serves as a critical biomarker for assessing the pharmacological activity of FGFR inhibitors like this compound.
This document provides a detailed protocol for performing a Western blot to detect changes in p-FRS2 levels in cell lysates following treatment with this compound. Additionally, it presents quantitative data on the inhibitory effect of this compound and a diagram of the associated signaling pathway.
Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, leading to the recruitment and phosphorylation of FRS2. Phosphorylated FRS2 acts as a docking site for adaptor proteins like Grb2 and Shp2, which in turn activate the RAS-MAPK and PI3K-AKT signaling cascades, promoting cell proliferation and survival. This compound exerts its effect by binding to the ATP-binding pocket of FGFR, thereby inhibiting its kinase activity and preventing the phosphorylation of FRS2 and subsequent downstream signaling.
Caption: Signaling pathway of this compound-mediated inhibition of FRS2 phosphorylation.
Quantitative Data
The inhibitory activity of this compound on FRS2 phosphorylation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent effect of this inhibitor on the FGFR signaling pathway.
| Cell Line | Cancer Type | IC50 for p-FRS2 Inhibition (nM) | Reference |
| SNU-16 | Gastric Cancer | 0.8 | [2] |
| KATO-III | Gastric Cancer | 1.5 | [2] |
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of p-FRS2 in response to this compound treatment.
Caption: Western blot workflow for p-FRS2 detection after this compound treatment.
Detailed Protocol: Western Blot for p-FRS2
This protocol is designed for the analysis of phosphorylated FRS2 in cellular lysates treated with this compound.
Materials and Reagents
-
Cell Lines: FRS2-amplified cell lines (e.g., liposarcoma cell lines)
-
This compound: Stock solution in DMSO
-
Recombinant Human FGF1
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary Antibodies:
-
Rabbit anti-phospho-FRS2 (Tyr436)
-
Rabbit or Mouse anti-total FRS2
-
Mouse anti-α-Tubulin or other loading control
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Wash Buffer: TBST
-
Chemiluminescent Substrate
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-100 nM) for 24 hours.[1] Include a vehicle control (DMSO).
-
Stimulate the cells with FGF1 for 15-30 minutes to induce FRS2 phosphorylation. Note: In some cell lines, p-FRS2 may be below the detection limit without exogenous FGF stimulation.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FRS2 (Tyr436) overnight at 4°C with gentle agitation. A dilution of 1:1000 in blocking buffer is a good starting point.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in step 3.6.
-
Develop the blot using a chemiluminescent substrate and visualize the signal using a digital imager.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and re-probed for total FRS2 and a loading control like α-tubulin.
-
Incubate the stripped membrane with the primary antibody for total FRS2, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and probing process for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-FRS2 signal to the total FRS2 signal or the loading control signal.
-
Plot the normalized p-FRS2 levels against the concentration of this compound to determine the IC50 value.
-
References
Application Notes and Protocols for Apoptosis Assays with LY2874455 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing apoptosis induced by LY2874455, a potent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] this compound has demonstrated the ability to inhibit FGFR phosphorylation and downstream signaling, leading to decreased cell proliferation and induction of apoptosis in various cancer cell models.[4] This document outlines the mechanism of action of this compound and provides standardized protocols for key apoptosis assays, including Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and TUNEL assays.
Mechanism of Action: this compound and Apoptosis Induction
This compound is an orally bioavailable small molecule that targets FGFR subtypes 1, 2, 3, and 4.[1][2][3] FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger intracellular signaling cascades, including the RAS/MAPK/ERK and PI3K/AKT pathways.[5][6] These pathways are crucial for cell proliferation, survival, and differentiation.[5] In many cancers, aberrant FGFR signaling, due to gene amplification, mutations, or fusions, drives tumor growth and confers resistance to apoptosis.[7][8]
This compound competitively binds to the ATP-binding pocket of FGFRs, preventing receptor phosphorylation and blocking downstream signal transduction.[9] This inhibition of pro-survival signaling pathways ultimately leads to the induction of apoptosis in cancer cells that are dependent on FGFR signaling.[5][10]
Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition by this compound.
Caption: FGFR signaling pathway and this compound inhibition.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on cell viability and apoptosis in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNU-16 | Gastric Cancer | 1.5 | [2] |
| KATO-III | Gastric Cancer | 0.8 | [2] |
| KMS-11 | Multiple Myeloma | 0.57 | [2] |
| OPM-2 | Multiple Myeloma | 1.0 | [2] |
| NRH-LS1 | Liposarcoma | 7 | [5] |
| LPS510 | Liposarcoma | 5.5 | [5] |
Table 2: Apoptosis Induction by this compound Treatment
| Cell Line | Treatment | Apoptotic Cells (%) | Assay Method | Reference |
| NRH-LS1 | 100 nM this compound (96h) | 13% | Caspase-3/7 Assay | [5] |
| LPS510 | 100 nM this compound (96h) | 9% | Caspase-3/7 Assay | [5] |
| H1581 | Erdafitinib (FGFR inhibitor) | ~40% | Annexin V/PI | [10] |
Note: Data for Erdafitinib, another FGFR inhibitor, is included to provide a general reference for the expected level of apoptosis induction.
Experimental Protocols
Detailed protocols for three common apoptosis assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Drug Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-treated control and a positive control for apoptosis (e.g., staurosporine).[11] Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[12] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal. The intensity of the signal is proportional to the amount of active caspase-3/7 in the sample.[12][13]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. ulab360.com [ulab360.com]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Application Notes: LY2874455 as a Potent Radiosensitizer for Cancer Therapy
Introduction
LY2874455 is an orally available, selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor with potent activity against FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Ionizing radiation (IR), a cornerstone of cancer treatment, is known to activate cytoprotective signaling pathways in cancer cells, often leading to radioresistance.[1][3] The FGFR signaling pathway has been identified as a key player in these protective mechanisms.[1][3] Inhibition of this pathway presents a promising strategy to sensitize cancer cells to radiation therapy.[1][2] These notes provide a summary of the preclinical data and protocols for utilizing this compound as a radiosensitizing agent.
Mechanism of Action
This compound enhances the effects of ionizing radiation by inhibiting the FGFR-mediated survival signals that are activated in response to radiation-induced DNA damage.[1] In radioresistant cancer cells, radiation exposure can trigger the MAPK-ERK signaling cascade downstream of FGFR, which promotes the expression of key DNA repair proteins like RAD51.[1] This leads to the repair of DNA double-strand breaks and ultimately, cell survival.
By blocking FGFR, this compound prevents the activation of this pro-survival pathway. As a result, cells with unrepaired DNA damage are unable to halt the cell cycle and instead enter mitosis, leading to a form of cell death known as mitotic catastrophe.[1][3][4] The combination of this compound and radiation results in a significant increase in this hallmark of radiation-induced cell death.[1][3]
Quantitative Data Summary
The radiosensitizing effect of this compound has been demonstrated both in vitro and in vivo. The following tables summarize the key quantitative findings.
Table 1: In Vitro Radiosensitization of Human Cancer Cell Lines Data shows the increased sensitivity to X-rays at a dose corresponding to 50% clonogenic survival when treated with 100 nM this compound.
| Cell Line | FGFR Status | Increased Sensitivity (%) | Reference |
| H1703 | FGFR1 Mutant | 31% | [1][3][4] |
| A549 | FGFR1-4 Wild-Type | 62% | [1][3][4] |
| H1299 | FGFR1-4 Wild-Type | 53% | [1][3][4] |
Table 2: Radiosensitizing Effect of this compound at Various Radiation Doses Calculated based on the linear-quadratic-model-derived surviving fractions.
| Radiation Dose (Gy) | H1703 (%) | A549 (%) | H1299 (%) | Reference |
| 1 | 6% | 15% | 11% | [1] |
| 2 | 13% | 28% | 21% | [1] |
| 3 | 21% | 38% | 29% | [1] |
| 4 | 29% | 47% | 37% | [1] |
| 5 | 36% | 54% | 43% | [1] |
Table 3: In Vivo Antitumor Efficacy in A549 Xenograft Model Summary of treatment effects on tumor growth.
| Treatment Group | Outcome | Reference |
| This compound (3 mg/kg, daily) | Mild suppression of tumor growth | [1] |
| X-rays alone | Mild suppression of tumor growth | [1] |
| This compound + X-rays | Significantly greater suppression of tumor growth than either treatment alone | [1][3][4] |
| Toxicity | No bodyweight loss or other noticeable toxicity observed | [1][3][4] |
Experimental Protocols
Protocol 1: In Vitro Radiosensitization by Clonogenic Survival Assay
This protocol details the method to assess the ability of this compound to sensitize cancer cells to radiation in vitro.
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, H1703) in appropriate media.
-
Trypsinize and count the cells.
-
Seed a predetermined number of cells (e.g., 200-10,000, depending on radiation dose) into 60-mm dishes.
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to a final concentration of 100 nM.
-
Replace the medium in the dishes with the this compound-containing medium or a vehicle control (medium with equivalent DMSO concentration).
-
Incubate for 1-2 hours prior to irradiation.
-
-
Irradiation:
-
Expose the dishes to a single dose of X-rays (e.g., 0, 1, 2, 4, 6 Gy) using a calibrated irradiator.
-
-
Colony Formation:
-
Following irradiation, return the dishes to the incubator.
-
Incubate for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
The medium is typically not changed during this period to maintain drug pressure.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the cells with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Wash the dishes with water and allow them to air dry.
-
Count the number of colonies in each dish.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each treatment group: SF = (mean number of colonies) / (number of cells seeded × plating efficiency).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Determine the sensitization enhancement ratio (SER) by comparing the dose required to achieve a specific survival level (e.g., 50%) with and without the drug.
-
Protocol 2: In Vivo Radiosensitization in a Xenograft Mouse Model
This protocol describes an experiment to evaluate the radiosensitizing effects of this compound in vivo.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Group Allocation and Treatment:
-
Randomly assign mice into four treatment groups:
-
Group 1: Vehicle Control (e.g., oral gavage daily).
-
Group 2: this compound alone (e.g., 3 mg/kg, oral gavage, once daily).[1]
-
Group 3: Radiation alone (e.g., a single dose of 5-10 Gy to the tumor).
-
Group 4: Combination (this compound + Radiation).
-
-
For the combination group, administer this compound approximately 1-2 hours before irradiation.
-
-
Tumor Irradiation:
-
Anesthetize the mice.
-
Shield the rest of the body, exposing only the tumor area to the radiation beam.
-
Deliver the specified dose of radiation using a small animal irradiator.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 × length × width²).
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint size.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the endpoint or if signs of distress are observed.
-
Excise tumors for further analysis (e.g., Western blot, immunohistochemistry) if desired.
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
Statistically compare the tumor growth delay between the different treatment groups.
-
References
Application Notes and Protocols: Measuring LY2874455 Efficacy in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2874455 is an orally bioavailable pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] This potent inhibitor has demonstrated significant anti-tumor activity in various cancer models, particularly those with aberrant FGFR signaling.[3][4] The inhibition of the FGF/FGFR signaling pathway by this compound disrupts downstream signal transduction, leading to reduced cell proliferation and angiogenesis in tumor tissues.[2][3] Three-dimensional (3D) organoid cultures have emerged as a more physiologically relevant in vitro model system compared to traditional 2D cell cultures, as they better recapitulate the complex cellular heterogeneity and microenvironment of in vivo tumors.[5][6][7] This document provides detailed protocols for assessing the efficacy of this compound in 3D organoid cultures, focusing on viability, apoptosis, and growth inhibition assays.
Signaling Pathway of this compound Inhibition
This compound exerts its therapeutic effect by binding to and inhibiting the kinase activity of FGFRs. This action blocks the phosphorylation of downstream signaling molecules, most notably Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and subsequently the Ras-MAPK pathway, including ERK phosphorylation.[3][8] The inhibition of these pathways ultimately leads to decreased cell proliferation and survival.
Caption: FGFR Signaling Pathway Inhibition by this compound.
Experimental Workflow
A systematic workflow is essential for reliably measuring the efficacy of this compound in 3D organoid cultures. The process begins with the establishment and expansion of patient-derived or cell line-derived organoids, followed by drug treatment and subsequent endpoint analysis.
Caption: Workflow for this compound Efficacy Testing in Organoids.
Materials and Methods
Organoid Culture and Maintenance
-
Organoid Source: Patient-derived tumor organoids or established cancer cell line-derived organoids with known FGFR status.
-
Culture Medium: Use appropriate organoid growth medium as established for the specific organoid type.
-
Extracellular Matrix: Matrigel® or other suitable basement membrane extract.
-
Culture Plates: 96-well, clear-bottom, black-walled plates are recommended for imaging and plate reader-based assays.
This compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Store at -80°C.
-
Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in the appropriate organoid culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Protocols
Protocol 1: Organoid Seeding for Drug Screening
-
Harvest established organoid cultures and dissociate them into smaller fragments mechanically or enzymatically.
-
Count the organoid fragments and resuspend them in cold Matrigel® at a predetermined density (e.g., 50-100 organoids per 10 µL).
-
Seed 10 µL of the organoid-Matrigel® suspension as a dome in the center of each well of a pre-warmed 96-well plate.
-
Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel® to solidify.
-
Gently add 100 µL of pre-warmed organoid growth medium to each well.
-
Culture the organoids for 2-4 days to allow for stabilization and growth before drug treatment.
Protocol 2: Cell Viability Assessment (ATP Assay)
This protocol is adapted for the use of a luminescent cell viability assay such as CellTiter-Glo® 3D.[9][10]
-
After the desired treatment period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 3: Apoptosis Assessment (Caspase Activity Assay)
This protocol is based on a luminescent caspase activity assay like the Caspase-Glo® 3/7 3D Assay.[11]
-
Following this compound treatment, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 3D reagent as per the manufacturer's protocol.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the culture medium volume to each well.
-
Gently mix the contents by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence with a plate reader.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 4: High-Content Imaging and Growth Inhibition Analysis
-
At designated time points during the this compound treatment, acquire images of the organoids using a high-content imaging system.
-
For live/dead analysis, a staining solution containing Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) can be added to the wells 1-2 hours before imaging.[12]
-
Use automated image analysis software to segment and quantify the number, size (area or volume), and morphology of the organoids in each well.
-
If using live/dead stains, quantify the intensity of the green and red fluorescence to determine the ratio of live to dead cells.
-
Calculate the growth inhibition by comparing the size of treated organoids to the vehicle-treated controls over time.
Data Presentation
Quantitative data from the assays should be summarized in tables to facilitate easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Organoid Viability
| This compound Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Relative to Control) |
| 0 (Vehicle) | 1,500,000 | 75,000 | 100% |
| 1 | 1,350,000 | 68,000 | 90% |
| 10 | 975,000 | 50,000 | 65% |
| 100 | 450,000 | 25,000 | 30% |
| 1000 | 150,000 | 10,000 | 10% |
Table 2: Induction of Apoptosis by this compound
| This compound Concentration (nM) | Average Caspase-3/7 Activity (RLU) | Standard Deviation | Fold Change in Apoptosis (vs. Control) |
| 0 (Vehicle) | 50,000 | 3,000 | 1.0 |
| 1 | 65,000 | 4,500 | 1.3 |
| 10 | 125,000 | 8,000 | 2.5 |
| 100 | 350,000 | 20,000 | 7.0 |
| 1000 | 500,000 | 35,000 | 10.0 |
Table 3: Growth Inhibition of Organoids by this compound
| This compound Concentration (nM) | Average Organoid Area (µm²) at 72h | Standard Deviation | % Growth Inhibition (vs. Control) |
| 0 (Vehicle) | 25,000 | 1,500 | 0% |
| 1 | 22,500 | 1,200 | 10% |
| 10 | 16,250 | 900 | 35% |
| 100 | 8,750 | 500 | 65% |
| 1000 | 5,000 | 300 | 80% |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of the pan-FGFR inhibitor this compound in 3D organoid cultures. By employing a combination of viability, apoptosis, and imaging-based growth inhibition assays, researchers can obtain robust and physiologically relevant data to inform preclinical drug development and patient stratification strategies. The use of 3D organoid models in conjunction with these detailed methodologies offers a powerful platform for advancing our understanding of this compound's anti-tumor activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 6. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. mdpi.com [mdpi.com]
- 9. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 10. stemcell.com [stemcell.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. thewellbio.com [thewellbio.com]
Application Notes and Protocols for LY2874455 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for LY2874455, a potent pan-FGFR inhibitor, in combination therapies. Detailed protocols for key experiments are provided to facilitate the investigation of its synergistic potential with other anti-cancer agents.
Introduction
This compound is an orally bioavailable small molecule inhibitor targeting fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] Deregulation of the FGFR signaling pathway is implicated in various cancers, making it a key therapeutic target. Combination therapies involving this compound are being explored to enhance efficacy, overcome resistance, and broaden its therapeutic application. This document outlines experimental designs and detailed protocols for preclinical evaluation of this compound in combination with chemotherapy, radiotherapy, and other targeted agents.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KMS-11 | Multiple Myeloma | 0.57 | [3] |
| OPM-2 | Multiple Myeloma | 1.0 | [3] |
| L-363 | Multiple Myeloma | 60.4 | [3] |
| U266 | Multiple Myeloma | 290.7 | [3] |
| SNU-16 | Gastric Cancer | 0.8 (pFGFR2) | [3] |
| KATO-III | Gastric Cancer | 1.5 (pFGFR2) | [3] |
| NRH-LS1 | Liposarcoma | 7.0 | [1] |
| LPS510 | Liposarcoma | 5.5 | [1] |
Table 2: Preclinical Combination Studies with this compound
| Combination Agent | Cancer Type | Model | Key Findings | Reference |
| Cisplatin & Etoposide | Small Cell Lung Cancer | Preclinical | Efficacious in combination. | N/A |
| Radiotherapy | Non-Small Cell Lung Cancer | In vitro & In vivo (A549 xenografts) | Increased sensitivity of cancer cells to X-rays by up to 62%; significantly greater tumor growth suppression in combination.[4][5] | [4][5] |
| Merestinib | Acute Myeloid Leukemia | Clinical Trial (Phase I) | Combination being studied for safety and efficacy. | N/A |
| mTOR Inhibitors | FGFR-driven Cancers | Preclinical | Potential to overcome resistance to FGFR inhibition. | N/A |
Signaling Pathway
This compound inhibits the FGFR signaling cascade. Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, activating downstream pathways including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][2]
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflows
In Vitro Combination Study Workflow
Caption: Workflow for in vitro combination studies.
In Vivo Xenograft Study Workflow
Caption: Workflow for in vivo xenograft combination studies.
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound in combination with another agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well clear bottom polystyrene plates
-
This compound (Selleck Chemicals, #S7057)
-
Combination agent
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
DMSO (Sigma-Aldrich)
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 16 hours.[1]
-
Prepare a dose-response matrix of this compound and the combination agent. Drug concentrations should range from 0.1 nM to 1000 nM.[1]
-
Add the drug combinations to the cells. Include vehicle control wells with DMSO concentration matching the highest drug concentration.[1]
-
Incubate for 72, 96, or 120 hours.[1]
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate relative IC50 values using a four-parameter logistic function.[1]
Apoptosis Assay
Objective: To quantify apoptosis induced by this compound in combination with another agent.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
Combination agent
-
CellPlayer 96-Well Kinetic Caspase-3/7 reagent (Essen Bioscience)
-
Nuclear-ID® Red DNA stain (Enzo Life Sciences)
-
IncuCyte ZOOM® live-cell analysis system
Procedure:
-
Seed cells in a 96-well plate.
-
Add this compound and the combination agent.
-
Simultaneously add 2 µM CellPlayer 96-Well Kinetic Caspase-3/7 reagent.[1]
-
Image the plate every 3 hours using the IncuCyte ZOOM® system to count apoptotic cells (green channel).[6]
-
After 96 hours, add 4 µM Nuclear-ID® Red DNA stain and incubate for 30 minutes to stain total nuclei.[1]
-
Image the plate to count total cells (red channel).[1]
-
Calculate the percentage of apoptotic cells by normalizing the number of green cells to the number of red cells.[6]
Western Blot Analysis
Objective: To assess the effect of this compound combination therapy on FGFR signaling pathway proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Combination agent
-
SDS lysis buffer
-
Primary antibodies (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and the combination agent for the desired time (e.g., 24 hours).[6]
-
Lyse cells in SDS lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2rγnull (NSG) or BALB/c nude mice)
-
Cancer cell line of interest or patient-derived xenograft (PDX) tissue
-
This compound
-
Combination agent
-
Vehicle control (e.g., 2% DMSO, 30% PEG 300, 5% Tween 80 in sterile water)[7]
Procedure:
-
Implant cancer cells (e.g., 5 x 10⁶ cells) or PDX tissue subcutaneously into the flank of the mice.[2]
-
When tumors reach a volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=6 per group).[7]
-
Administer this compound (e.g., 3 mg/kg, twice daily by oral gavage) and the combination agent according to the desired schedule.[7]
-
For radiotherapy combinations, irradiate tumors with a specified dose (e.g., 10 Gy) one hour after the first drug administration.[2]
-
Measure tumor volume with calipers twice a week.[7]
-
Monitor animal body weight as an indicator of toxicity.
-
Continue treatment for a specified duration (e.g., 28 days) or until tumors reach a predetermined size limit.[7]
-
At the end of the study, harvest tumors for downstream analysis (e.g., Western blot, immunohistochemistry).
Clonogenic Assay for Radiosensitization
Objective: To determine if this compound enhances the cell-killing effect of ionizing radiation.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
X-ray source
-
Methanol
-
Crystal violet solution
Procedure:
-
Seed cells in 6-well plates and allow them to attach for 12 hours.[2]
-
Treat cells with this compound (e.g., 100 nM) for 1 hour.[2]
-
Expose cells to varying doses of X-ray irradiation.[2]
-
Incubate the plates for 10-14 days to allow for colony formation.[2]
-
Fix the colonies with methanol and stain with 0.1% crystal violet.[2]
-
Count colonies containing ≥50 cells.
-
Calculate the surviving fraction at each radiation dose and determine the sensitizer enhancement ratio.
References
- 1. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitization by the Selective Pan-FGFR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: LY2874455 Off-Target Effects
Welcome to the technical support center for researchers utilizing LY2874455, a potent pan-FGFR inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of this compound. Understanding the broader kinase selectivity profile of this compound is crucial for accurate interpretation of experimental results and for anticipating and mitigating potential confounding variables.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, orally bioavailable small-molecule inhibitor of all four Fibroblast Growth Factor Receptors (FGFRs): FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] It binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][3][4]
Q2: Is this compound a completely selective inhibitor for FGFRs?
No, this compound is not completely selective for FGFRs. While it potently inhibits all FGFR family members, it is also known to be a multi-kinase inhibitor with activity against other kinases.[5][6] This lack of absolute selectivity is an important consideration in experimental design and data interpretation. One of the most significant and well-characterized off-target kinases is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][7]
Q3: What is the inhibitory activity of this compound against its primary and key off-target kinases?
The half-maximal inhibitory concentrations (IC50) for this compound against its primary targets and the key off-target VEGFR2 are summarized in the table below. These values highlight the compound's high potency against both FGFRs and VEGFR2.
| Kinase Target | IC50 (nM) |
| FGFR1 | 2.8 |
| FGFR2 | 2.6 |
| FGFR3 | 6.4 |
| FGFR4 | 6.0 |
| VEGFR2 | 7.0 |
Data compiled from multiple sources.[1][5][7]
Q4: What are the potential downstream consequences of off-target VEGFR2 inhibition?
Inhibition of VEGFR2 can impact signaling pathways that are distinct from those regulated by FGFRs. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its inhibition can lead to anti-angiogenic effects, which may contribute to the overall anti-tumor activity of this compound but can also be a source of off-target effects in experimental models.[1] Researchers studying processes sensitive to VEGFR2 signaling should be aware of this dual activity.
Q5: Are there other known off-target kinases for this compound?
Troubleshooting Guide
This guide is designed to help researchers identify and address potential issues arising from the off-target effects of this compound in their experiments.
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected anti-angiogenic effects (e.g., reduced tube formation in HUVEC assays, decreased vessel density in vivo). | Inhibition of VEGFR2, a key regulator of angiogenesis. | 1. Validate Target Engagement: Confirm inhibition of FGFR signaling (e.g., by Western blot for p-FRS2 or p-ERK). 2. Use a More Selective FGFR Inhibitor: As a control, use an FGFR inhibitor with higher selectivity against VEGFR2 to dissect the specific contributions of each pathway. 3. Dose-Response Analysis: Perform a dose-response study to determine if the anti-angiogenic effects occur at concentrations consistent with VEGFR2 inhibition. |
| Cell viability is inhibited in a cell line with low or no FGFR expression. | Inhibition of other essential kinases ("off-target toxicity"). This compound is known to be a multi-kinase inhibitor. | 1. Confirm Lack of FGFR Signaling: Verify the absence of FGFR expression and signaling in your cell line. 2. Compare with Other FGFR Inhibitors: Test the effect of other, structurally different FGFR inhibitors to see if the effect is specific to this compound's chemical scaffold. 3. Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by activating the downstream pathway of that off-target kinase. |
| Inconsistent or unexpected signaling pathway modulation downstream of FGFR. | Crosstalk between FGFR and other signaling pathways inhibited by this compound. For example, inhibition of other receptor tyrosine kinases could modulate compensatory signaling pathways. | 1. Broad Signaling Pathway Analysis: Use antibody arrays or phosphoproteomics to get a broader view of the signaling changes induced by this compound. 2. Consult Kinase Inhibitor Databases: Although a specific kinome scan for this compound is not widely available, databases of kinase inhibitor selectivity may provide clues to potential off-target interactions for similar chemical scaffolds. |
Experimental Protocols
To aid in the investigation of on- and off-target effects of this compound, detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (Radiolabeled Filter-Binding Assay)
This protocol is a standard method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Objective: To quantify the IC50 of this compound against FGFRs and other kinases of interest.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, VEGFR2)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
This compound dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the kinase, substrate, and this compound (or DMSO vehicle control) in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This protocol measures the effect of this compound on the growth of cancer cell lines.
Objective: To determine the anti-proliferative effect of this compound on cells with varying FGFR and VEGFR status.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium and add the medium containing the different concentrations of this compound or DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for a biochemical kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosensitization by the Selective Pan-FGFR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to LY2874455
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to LY2874455, a pan-FGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cells, initially sensitive to this compound, are now showing signs of resistance. What are the potential underlying mechanisms?
Acquired resistance to this compound can arise from several molecular alterations. Based on current research, the most prominent mechanisms include:
-
Emergence of Novel Fusion Proteins: A key mechanism observed in preclinical and clinical settings is the development of novel fusion proteins involving the FGFR2 gene. Specifically, a fusion between FGFR2 and ACSL5 has been identified in a patient with FGFR2-amplified gastric cancer who developed resistance to this compound.[1][2][3][4] This fusion protein can drive resistance to FGFR inhibitors.
-
Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the FGFR inhibition by this compound. This can involve the upregulation or amplification of other receptor tyrosine kinases (RTKs) such as:
-
Activation of Downstream Signaling Pathways: Resistance can also be mediated by the activation of signaling molecules downstream of FGFR. The most commonly implicated pathway is the PI3K/AKT/mTOR axis.[1][2][4] This can occur through various genetic or epigenetic events, including mutations in key pathway components like AKT1 or loss of negative regulators like PTEN.[2]
Q2: I have identified a potential resistance mechanism in my experimental model. How can I functionally validate it?
To functionally validate a suspected resistance mechanism, you can perform a series of experiments. For instance, to confirm the role of the FGFR2-ACSL5 fusion protein, you can introduce the fusion construct into a sensitive parental cell line and assess its sensitivity to this compound.[1] A significant increase in the IC50 value would indicate that the fusion protein confers resistance.
Q3: My resistant cells do not show any of the common bypass signaling activations. What other possibilities should I investigate?
While bypass signaling through MET, EGFR, or HER2 is common, other mechanisms could be at play. You may want to investigate:
-
Epithelial-to-Mesenchymal Transition (EMT): EMT has been described as a mechanism of resistance to FGFR inhibitors.[3] You can assess EMT markers in your resistant cells.
-
Gatekeeper Mutations: While this compound is known to be effective against common FGFR gatekeeper mutations (e.g., FGFR1 V561M, FGFR2 V564F, FGFR3 V555M, and FGFR4 V550L), it is still advisable to sequence the FGFR kinase domain in your resistant clones to rule out the emergence of novel, rare mutations that might confer resistance.[5][6][7][8]
Q4: Are there any known combination therapies that can overcome acquired resistance to this compound?
While clinical data on combination therapies to overcome this compound resistance is emerging, preclinical studies suggest that targeting the identified bypass pathways could be a viable strategy. For example, if MET amplification is detected, a combination of this compound with a MET inhibitor could be explored.[2][3] Similarly, for PI3K/AKT/mTOR pathway activation, combining this compound with a PI3K or mTOR inhibitor may restore sensitivity.[2]
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in long-term cell culture.
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant clone with a novel FGFR2 fusion | 1. Perform RNA sequencing on resistant and parental cells to identify novel fusion transcripts.[1] 2. Validate the presence of the fusion by RT-PCR and Sanger sequencing. 3. Functionally test the fusion's role in resistance by expressing it in sensitive cells.[1] |
| Activation of bypass signaling pathways | 1. Perform phosphoproteomic or Western blot analysis for activated RTKs (p-MET, p-EGFR, p-HER2). 2. Analyze gene expression or copy number variations of these RTKs. |
| Activation of the PI3K/AKT/mTOR pathway | 1. Perform Western blot analysis for key pathway proteins (p-AKT, p-mTOR, p-S6K). 2. Sequence key genes in the pathway (PIK3CA, AKT1, PTEN) for mutations.[2] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for FGFR Inhibitors in Sensitive and Resistant Patient-Derived Cells (PDCs)
| Cell Line | Genetic Alteration | This compound IC50 (μM) | AZD4547 IC50 (μM) |
| PDC#2 | FGFR2 Amplification | Sensitive (exact value not provided) | < 1 |
| PDC#1 | FGFR2 Amplification + FGFR2-ACSL5 Fusion | 2.9 | > 10 |
Source: Adapted from preclinical studies on acquired resistance in gastric cancer.[1]
Experimental Protocols
Protocol 1: Lentiviral Transduction to Express FGFR2-ACSL5 Fusion Protein
Objective: To functionally validate the role of the FGFR2-ACSL5 fusion in conferring resistance to this compound.
Materials:
-
Lentiviral expression vector (e.g., pLVX-IRES-Neo) containing the full-length FGFR2-ACSL5 cDNA
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Lipofectamine 2000 or a similar transfection reagent
-
Target sensitive cells (e.g., FGFR2-amplified gastric cancer cell line)
-
Polybrene
-
Puromycin or another selection antibiotic
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the FGFR2-ACSL5 expression vector and packaging plasmids using Lipofectamine 2000.
-
Collect the viral supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 μm filter.
-
-
Transduction of Target Cells:
-
Plate the target sensitive cells at 50-60% confluency.
-
Add the viral supernatant to the cells in the presence of Polybrene (8 μg/mL).
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Maintain the selection for 7-10 days until non-transduced cells are eliminated.
-
-
Validation of Expression:
-
Confirm the expression of the FGFR2-ACSL5 fusion protein by Western blot or RT-qPCR.
-
-
Drug Sensitivity Assay:
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo) on the transduced and parental cells with a range of this compound concentrations to determine the IC50 values.
-
Signaling Pathway and Workflow Diagrams
Caption: Canonical FGFR signaling pathways inhibited by this compound.
References
- 1. Acquired resistance to this compound in FGFR2-amplified gastric cancer through an emergence of novel FGFR2-ACSL5 fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of the anti-cancer drug, this compound, in overcoming the FGFR4 mutation-based resistance - UCL Discovery [discovery.ucl.ac.uk]
- 7. Molecular mechanisms of the anti-cancer drug, this compound, in overcoming the FGFR4 mutation-based resistance [ris.ui.ac.ir]
- 8. This compound potently inhibits FGFR gatekeeper mutants and overcomes mutation-based resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming LY2874455 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-FGFR inhibitor, LY2874455. The following information addresses common challenges in overcoming resistance to this compound through combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective oral pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4. It functions by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and downstream signaling. This leads to the suppression of cell proliferation and induction of apoptosis in FGFR-dependent cancer cells.
Q2: What are the known mechanisms of resistance to this compound and other FGFR inhibitors?
Resistance to FGFR inhibitors, including this compound, can arise through two primary mechanisms:
-
On-target resistance: This involves the acquisition of secondary mutations in the FGFR kinase domain, often referred to as "gatekeeper" mutations (e.g., FGFR4 V550L). These mutations can sterically hinder the binding of the inhibitor to the ATP-binding pocket.
-
Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependence on FGFR signaling. A common bypass mechanism is the activation of the PI3K/AKT/mTOR pathway, which can be driven by mutations in key pathway components such as PIK3CA or loss of the tumor suppressor PTEN.
Q3: What combination therapy strategies have shown promise in overcoming this compound resistance?
Preclinical and clinical studies have explored several combination strategies to overcome this compound resistance:
-
Combination with PI3K/mTOR inhibitors: This is the most studied approach. Co-inhibition of FGFR and the PI3K/AKT/mTOR pathway has demonstrated synergistic effects in various cancer models. This is due to the frequent co-activation of these pathways in resistant tumors.
-
Combination with other receptor tyrosine kinase (RTK) inhibitors: In some contexts, resistance can be mediated by the activation of other RTKs like EGFR or MET. Combining this compound with inhibitors targeting these RTKs can be an effective strategy.
-
Combination with chemotherapy or radiotherapy: this compound has been shown to sensitize cancer cells to the cytotoxic effects of traditional cancer therapies like cisplatin, etoposide, and radiation.
Troubleshooting Guides
Problem 1: Reduced sensitivity to this compound in your cell line over time.
Possible Cause: Development of acquired resistance through on-target mutations or activation of bypass signaling pathways.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve with this compound on the suspected resistant cell line and compare the IC50 value to the parental, sensitive cell line using an MTT or similar cell viability assay. A significant rightward shift in the IC50 curve indicates resistance.
-
-
Investigate the Mechanism of Resistance:
-
On-Target Mutations: Sequence the kinase domain of the relevant FGFR in the resistant cell line to identify potential gatekeeper mutations.
-
Bypass Signaling: Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-AKT, p-S6, p-ERK) in the presence and absence of this compound. Increased phosphorylation of these proteins in the resistant line, even with FGFR inhibition, suggests bypass signaling.
-
-
Test Combination Therapies:
-
Based on your findings, test the efficacy of combination therapies. For example, if you observe AKT activation, combine this compound with a PI3K or mTOR inhibitor.
-
Use a synergy assay (e.g., Bliss independence or Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.
-
Problem 2: Inconsistent results in in vivo xenograft studies with this compound combination therapy.
Possible Cause: Suboptimal dosing, scheduling, or tumor model selection.
Troubleshooting Steps:
-
Verify Drug Potency and Formulation:
-
Ensure the this compound and the combination agent are properly formulated for in vivo use and that their potency has been verified.
-
-
Optimize Dosing and Schedule:
-
Conduct a pilot study to determine the maximum tolerated dose (MTD) of the combination therapy.
-
Evaluate different dosing schedules (e.g., concurrent vs. sequential administration) to maximize efficacy and minimize toxicity.
-
-
Characterize Your Xenograft Model:
-
Before initiating large-scale studies, thoroughly characterize the molecular profile of your patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model. Confirm the presence of the FGFR alteration and assess the baseline activity of potential bypass pathways.
-
-
Monitor Pharmacodynamics:
-
Collect tumor samples at various time points after treatment to assess target engagement. Use Western blotting or immunohistochemistry (IHC) to measure the levels of p-FGFR and downstream signaling proteins to confirm that both drugs are hitting their targets in the tumor tissue.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Combination Therapies
| Cell Line | Cancer Type | FGFR Alteration | This compound IC50 (nM) | Combination Agent | Combination Effect |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.5 | Everolimus (mTORi) | Synergistic growth inhibition |
| KATO-III | Gastric Cancer | FGFR2 Amplification | 1.5 | Pictilisib (PI3Ki) | Synergistic growth inhibition |
| RT-112 | Bladder Cancer | FGFR3 Fusion | Not specified | Everolimus (mTORi) | Synergistic growth inhibition |
| DMS114 | Lung Cancer | FGFR1 Amplification | Not specified | Alpelisib (PI3Ki) | Overcomes acquired resistance |
Table 2: In Vivo Efficacy of this compound Combination Therapies
| Xenograft Model | Cancer Type | Combination Therapy | Tumor Growth Inhibition (%) | Reference |
| SNU-16 | Gastric Cancer | This compound + Ridaforolimus (mTORi) | >80% | |
| KATO-III | Gastric Cancer | This compound + Buparlisib (PI3Ki) | Significant tumor regression | |
| RT-112 | Bladder Cancer | This compound + Everolimus (mTORi) | Enhanced anti-tumor activity | [1] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and/or the combination agent in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with this compound and/or the combination agent for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, FGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Drug Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, and combination therapy). Administer the drugs via the appropriate route (e.g., oral gavage for this compound) at the predetermined doses and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).
-
Data Analysis: Plot the average tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effects.
Visualizations
Caption: FGFR signaling and points of therapeutic intervention.
Caption: Workflow for overcoming this compound resistance.
Caption: Mechanisms of and solutions for this compound resistance.
References
troubleshooting inconsistent results in LY2874455 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LY2874455, a potent pan-fibroblast growth factor receptor (FGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable small molecule that acts as a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Its primary mechanism is to bind to the ATP-binding pocket of the FGFRs, which inhibits the downstream signaling pathways responsible for cell proliferation and angiogenesis in cancer cells.[1][2][3] It has also been shown to inhibit VEGFR2 activity.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[1][4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[4] One study prepared a 20 mM stock solution in DMSO.[3] Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] For in vivo studies, working solutions should be freshly prepared.[5]
Q3: I am observing inconsistent IC50 values in my cell-based assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the stock solution and does not precipitate when diluted in cell culture medium. The final DMSO concentration in the medium should typically be below 0.5% to avoid solvent-induced toxicity.
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound, which can be influenced by their FGFR expression and mutation status.[6] For example, cell lines with FGFR amplification are significantly more susceptible.
-
Assay Conditions: Factors such as cell density, incubation time, and the specific proliferation assay used (e.g., MTT, CellTiter-Glo) can all impact the calculated IC50 value. It is crucial to maintain consistency in these parameters across experiments.
-
Reagent Quality: The purity and batch of this compound, as well as the quality of cell culture reagents, can contribute to variability.
Q4: My Western blot results for downstream signaling molecules are not showing the expected inhibition. What should I check?
-
Treatment Duration and Concentration: Ensure that the concentration of this compound and the incubation time are sufficient to inhibit the target. A dose-response and time-course experiment can help optimize these conditions.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary and secondary antibodies for the target proteins (e.g., p-FGFR, p-FRS2, p-ERK).
-
Basal Phosphorylation Levels: Some cell lines may have low basal levels of FGFR pathway activation. Stimulation with an appropriate FGF ligand may be necessary to observe a clear inhibitory effect.[7]
-
Off-Target Effects: While this compound is a potent FGFR inhibitor, it can have off-target effects on other kinases, which might complicate the interpretation of signaling data.[7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference(s) |
| FGFR1 | 2.8 | [4] |
| FGFR2 | 2.6 | [4] |
| FGFR3 | 6.4 | [4] |
| FGFR4 | 6.0 | [4] |
| VEGFR2 | 7.0 | [4] |
Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| KMS-11 | Multiple Myeloma | 0.57 | [5] |
| OPM-2 | Multiple Myeloma | 1.0 | [5] |
| SNU-16 | Gastric Cancer | 0.8 | [5] |
| KATO-III | Gastric Cancer | 1.5 | [5] |
| RT-112 | Bladder Cancer | 0.3 - 0.8 | [5] |
| L-363 | Multiple Myeloma | 60.4 | [5] |
| U266 | Multiple Myeloma | 290.7 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of desired concentration (e.g., 10 mM or 20 mM) by dissolving the powder in fresh, anhydrous DMSO.[3]
-
Brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Protocol 2: Cell Proliferation Assay (General)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of FGFR Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. A vehicle control should be included.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, total ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
References
- 1. apexbt.com [apexbt.com]
- 2. Facebook [cancer.gov]
- 3. Radiosensitization by the Selective Pan-FGFR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY2874455 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY2874455 in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, potent, and selective pan-fibroblast growth factor receptor (FGFR) inhibitor.[1] It targets all four FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4), thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival in FGFR-dependent tumors.[2][3] this compound has demonstrated a broad spectrum of antitumor activity in various preclinical cancer models, including gastric, bladder, multiple myeloma, and non-small cell lung cancer.[2]
Q2: What is a recommended starting dose for in vivo efficacy studies in mice?
Based on published preclinical studies, a common and effective oral dose of this compound is 3 mg/kg , administered once or twice daily (QD or BID).[2][4][5] This dosage has been shown to induce significant tumor growth inhibition in various xenograft models.[2][5] Dose-dependent effects have been observed, with doses ranging from 1 mg/kg to 3 mg/kg showing efficacy.[2] For initial studies, a dose of 3 mg/kg administered orally once or twice daily is a well-supported starting point.
Q3: How should this compound be formulated for oral administration in mice?
This compound has been successfully formulated for oral gavage in a suspension of 10% Acacia .[2] Another suitable vehicle is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) in water. For poorly soluble kinase inhibitors like this compound, alternative formulations can include solutions with co-solvents like PEG300 and Tween 80, or lipid-based formulations to improve oral absorption.
Q4: How can I monitor the pharmacodynamic effects of this compound in vivo?
A key pharmacodynamic marker for this compound activity is the inhibition of FGF-induced phosphorylation of downstream signaling proteins, such as ERK (p-ERK).[2] This can be assessed in tumor tissue or surrogate tissues like the heart.[2] A common method involves collecting tissues at specific time points after this compound administration, followed by Western blot analysis or ELISA to quantify the levels of p-ERK.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation of Formulation | This compound is a poorly water-soluble compound. Improper formulation can lead to precipitation. | - Ensure the vehicle is appropriate. For suspensions, ensure uniform mixing before each administration. - Consider using a solubilizing agent such as Captisol® (sulfobutylether-β-cyclodextrin). - For lipid-based formulations, ensure the compound is fully dissolved in the lipid vehicle. - Prepare fresh formulations regularly to minimize degradation and precipitation. |
| High Variability in Tumor Growth Inhibition | - Inconsistent dosing volume or technique. - Variability in the tumor microenvironment or host immune response. - Heterogeneity of the xenograft model. | - Ensure accurate and consistent oral gavage technique. - Use a sufficient number of animals per group to account for biological variability. - Ensure tumors are of a consistent size at the start of treatment. - Monitor animal health closely to identify any confounding factors. |
| Unexpected Toxicity (e.g., weight loss, lethargy) | - Dose may be too high for the specific animal strain or model. - Off-target effects of the inhibitor. - Formulation vehicle may be causing adverse effects. | - Reduce the dosage or the frequency of administration (e.g., from BID to QD). - Monitor animal weight and overall health daily. - Include a vehicle-only control group to assess the toxicity of the formulation itself. - Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. |
| Hyperphosphatemia | This is a known on-target effect of FGFR inhibition due to the role of FGFR in phosphate homeostasis. | - Monitor serum phosphate levels regularly. - In clinical settings, phosphate binders are used. For preclinical studies, if this side effect is severe, consider dose reduction. - Ensure animals have free access to water. |
| Lack of Efficacy | - The tumor model may not be dependent on FGFR signaling. - Insufficient drug exposure due to poor oral bioavailability. - Development of resistance mechanisms. | - Confirm FGFR expression and activation in your tumor model through methods like Western blot or immunohistochemistry. - Perform pharmacokinetic studies to assess drug concentration in plasma and tumor tissue. - If possible, analyze tumors from non-responding animals for potential resistance mutations. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| FGFR1 | 2.8 |
| FGFR2 | 2.6 |
| FGFR3 | 6.4 |
| FGFR4 | 6.0 |
| VEGFR2 | 7.0 |
Source: Selleck Chemicals[4]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Route | % Tumor Growth Inhibition (TGI) |
| SNU-16 (Gastric) | 3 | BID | Oral | >100 (Regression) |
| OPM-2 (Multiple Myeloma) | 3 | BID | Oral | >100 (Regression) |
| NCI-H460 (NSCLC) | 3 | BID | Oral | ~70 |
| RT-112 (Bladder) | 3 | BID | Oral | >100 (Regression) |
| LS70x (Liposarcoma) | 3 | BID | Oral | Significant Inhibition |
Source: Molecular Cancer Therapeutics, 2011; Cells, 2019[2][5]
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., SNU-16, RT-112) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound formulation (e.g., in 10% Acacia) fresh daily.
-
Administer this compound or vehicle control orally via gavage at the desired dose and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Protocol 2: Pharmacodynamic Analysis of p-ERK Inhibition
-
Study Design:
-
Use tumor-bearing mice from the efficacy study or a separate cohort.
-
Administer a single dose of this compound or vehicle.
-
-
Tissue Collection:
-
At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the animals.
-
Excise tumors and/or surrogate tissues (e.g., heart) and snap-freeze in liquid nitrogen.
-
-
Protein Extraction and Analysis:
-
Homogenize the frozen tissues in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Analyze protein lysates by Western blot using antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin).
-
Alternatively, use an ELISA kit for quantitative measurement of p-ERK levels.
-
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperphosphatemia Treatment & Management: Approach Considerations, Pharmacologic Therapies, Increased Renal Excretion [emedicine.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Managing Hyperphosphatemia as a Side Effect of LY2874455
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperphosphatemia, a common on-target side effect of the pan-FGFR inhibitor, LY2874455.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hyperphosphatemia?
A1: this compound is an oral, selective, pan-fibroblast growth factor receptor (FGFR) inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1] Hyperphosphatemia, or elevated serum phosphate levels, is an on-target effect of FGFR inhibition.[2] Specifically, by inhibiting FGFR1, this compound disrupts the normal signaling of FGF23, a key hormone that regulates phosphate excretion in the kidneys. This disruption leads to increased reabsorption of phosphate by the renal tubules, resulting in higher levels of phosphate in the blood.[3][4]
Q2: How common is hyperphosphatemia with this compound treatment?
A2: Hyperphosphatemia is the most frequently reported adverse event associated with this compound. In a Phase 1 clinical trial (NCT01212107), hyperphosphatemia was observed in 79.3% of patients treated with this compound.[5] Most of these cases were Grade 1 or 2 in severity.[6]
Q3: What are the potential consequences of unmanaged hyperphosphatemia in a research setting?
A3: In preclinical research, sustained hyperphosphatemia can lead to several complications that may confound experimental results. These include soft tissue and vascular calcification, which can affect organ function and animal welfare.[7] It can also lead to secondary hyperparathyroidism and alterations in bone metabolism.[8] Therefore, proactive monitoring and management are crucial to ensure the integrity of the research and the well-being of the animal subjects.
Q4: What are the general strategies for managing hyperphosphatemia induced by this compound?
A4: The primary management strategies for this compound-induced hyperphosphatemia include:
-
Dietary Phosphate Restriction: Limiting the intake of phosphorus-rich foods.
-
Phosphate Binders: Administering agents that bind to dietary phosphate in the gastrointestinal tract, preventing its absorption.
-
Dose Modification: Reducing the dose or temporarily interrupting the administration of this compound.[2]
Troubleshooting Guide
Q1: My animal model is developing severe hyperphosphatemia despite being on a low-phosphate diet. What should I do?
A1: If dietary modification alone is insufficient, the next step is to introduce a phosphate binder. Sevelamer carbonate or calcium carbonate are commonly used options in preclinical studies. Start with a low dose mixed into the feed or administered via oral gavage and titrate upwards as needed based on weekly serum phosphate monitoring. If hyperphosphatemia remains severe (e.g., >10 mg/dL) despite these interventions, consider a dose reduction of this compound.[3]
Q2: The phosphate binder I am using is causing gastrointestinal issues (e.g., diarrhea, constipation) in my research animals. What are my options?
A2: Gastrointestinal side effects can occur with phosphate binders. If you are using a calcium-based binder, you could switch to a non-calcium-based binder like sevelamer, or vice versa. You can also try lowering the dose of the binder and combining it with a stricter low-phosphate diet. If the issues persist, consult with a veterinarian to rule out other causes and discuss alternative phosphate-binding agents.
Q3: My animal's serum phosphate levels are fluctuating significantly between measurements. What could be the cause?
A3: Fluctuations in serum phosphate can be due to several factors. Ensure that blood collection is performed at a consistent time relative to feeding and dosing with this compound, as phosphate levels can vary with diurnal rhythm and food intake. Also, verify the consistency of the diet and the administration of phosphate binders. Inconsistent food consumption or binder dosage can lead to variable phosphate absorption.
Q4: I have initiated a dose reduction of this compound due to hyperphosphatemia, but the phosphate levels are not decreasing. What is the next step?
A4: If a dose reduction of this compound does not lead to a sufficient decrease in serum phosphate, a temporary interruption of treatment may be necessary. Withhold this compound until phosphate levels return to a manageable range (e.g., <7.0 mg/dL). Once the levels are controlled, you can consider re-initiating this compound at a lower dose.[3]
Q5: Can hyperphosphatemia be a marker of this compound's on-target activity?
A5: Yes, the development of hyperphosphatemia is a pharmacodynamic marker of FGFR inhibition.[6] The degree of phosphate elevation can correlate with the extent of target engagement. However, it is crucial to manage this side effect to prevent complications that could interfere with the study's objectives.
Data Presentation
Table 1: Incidence of Hyperphosphatemia with this compound in the Phase 1 Clinical Trial (NCT01212107)
| Adverse Event | All Grades | Grade 3 or 4 |
| Hyperphosphatemia | 79.3% | Not Reported |
Data from a cohort of 58 patients with advanced cancer.[5]
Table 2: Management Recommendations for Hyperphosphatemia with FGFR Inhibitors
| Serum Phosphate Level (mg/dL) | Grade (CTCAE v5.0) | Recommended Action |
| > Normal - 5.5 | 1 | Initiate low-phosphate diet. |
| > 5.5 - 7.0 | 2 | Continue low-phosphate diet and initiate phosphate binder therapy (e.g., sevelamer or calcium-based binder). |
| > 7.0 - 10.0 | 3 | Intensify phosphate binder therapy. Consider dose reduction of this compound. |
| > 10.0 | 4 | Withhold this compound. Aggressively manage with phosphate binders and dietary restriction. Resume this compound at a reduced dose once phosphate level is <7.0 mg/dL.[3] |
Experimental Protocols
Protocol 1: Monitoring Serum Phosphate Levels in a Preclinical Mouse Model
-
Blood Collection:
-
Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein puncture at baseline (before starting this compound treatment) and then weekly.
-
For consistency, collect blood at the same time of day for each measurement.
-
Use serum separator tubes for collection.
-
-
Sample Processing:
-
Allow blood to clot at room temperature for 15-30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Carefully collect the serum supernatant.
-
-
Phosphate Measurement:
-
Use a commercially available colorimetric phosphate assay kit.
-
Follow the manufacturer's instructions for the assay protocol.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
Calculate the phosphate concentration based on a standard curve.
-
Protocol 2: Management of Hyperphosphatemia in a Preclinical Mouse Model
-
Dietary Modification:
-
Upon initiation of this compound treatment, switch the animals to a low-phosphate diet (e.g., 0.2% phosphorus content). Standard rodent chow typically contains around 0.6% phosphorus.[9]
-
Ensure ad libitum access to the low-phosphate diet and water.
-
Monitor food intake to ensure it is not significantly impacting the animals' health.
-
-
Administration of Phosphate Binders:
-
If serum phosphate levels exceed 5.5 mg/dL, initiate treatment with a phosphate binder.
-
Sevelamer Carbonate:
-
Prepare a suspension of sevelamer carbonate in sterile water.
-
Administer via oral gavage at a starting dose of 100-300 mg/kg, once or twice daily with meals.[10] The dose can be titrated up as needed.
-
-
Calcium Carbonate:
-
Can be mixed directly into a powdered low-phosphate diet at a concentration of 1-3% by weight.[11]
-
Alternatively, prepare a suspension for oral gavage.
-
-
-
Dose Modification of this compound:
-
If serum phosphate levels exceed 7.0 mg/dL despite dietary modification and phosphate binders, consider a dose reduction of this compound by 25-50%.
-
If serum phosphate exceeds 10.0 mg/dL, withhold this compound treatment until levels decrease to below 7.0 mg/dL, then resume at a reduced dose.[3]
-
Visualizations
Caption: Mechanism of this compound-induced hyperphosphatemia.
Caption: Workflow for managing hyperphosphatemia in preclinical studies.
References
- 1. Ardelyx Reports Results from Phase 2b Clinical Trial Evaluating Tenapanor in Treating Hyperphosphatemia in Chronic Kidney Disease Patients on Hemodialysis | Ardelyx [ir.ardelyx.com]
- 2. researchgate.net [researchgate.net]
- 3. products.sanofi.us [products.sanofi.us]
- 4. An open-label phase 2 trial to assess the efficacy, safety and pharmacokinetics of lanthanum carbonate in hyperphosphatemic children and adolescents with chronic kidney disease undergoing dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Hyperphosphatemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 11. researchgate.net [researchgate.net]
Navigating Preclinical LY2874455 Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators utilizing the pan-FGFR inhibitor, LY2874455, in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges related to minimizing and managing toxicity, ensuring the integrity and success of your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Based on preclinical data, the most consistently reported toxicities associated with this compound are hyperphosphatemia and dose-dependent increases in blood pressure. Hyperphosphatemia is considered an on-target effect of FGFR inhibition.[1][2][3] At therapeutic doses (e.g., ~3 mg/kg), the compound is generally reported to be well-tolerated in xenograft models with no significant effects on body weight.[4]
Q2: At what dose does this compound typically induce hypertension in animal models?
A2: In rat models, significant increases in arterial pressure have been observed at a dose of 10 mg/kg. In contrast, doses of 1 and 3 mg/kg did not produce significant changes in blood pressure.
Q3: Is hyperphosphatemia manageable in a preclinical setting?
A3: Yes. While a consistent on-target effect of FGFR inhibition, hyperphosphatemia can be managed in animal models.[1][2] Strategies include dietary phosphate restriction and the administration of phosphate-binding agents.[1][5]
Q4: What are the general classes of toxicities associated with pan-FGFR inhibitors that I should be aware of?
A4: Broader class-related toxicities for FGFR inhibitors, which may be relevant to monitor in long-term studies, include ocular toxicities (e.g., dry eye, retinal changes), dermatologic effects (e.g., dry skin, alopecia), gastrointestinal issues (e.g., diarrhea, stomatitis), and hand-foot syndrome.[3][6][7] Proactive monitoring for these potential adverse events is recommended.[3]
Troubleshooting Guides
Issue 1: Managing Hyperphosphatemia
Symptoms: Elevated serum phosphate levels in routine blood work.
Troubleshooting Steps:
-
Confirm Baseline Levels: Ensure that pre-treatment serum phosphate levels were within the normal range for the specific animal model and strain.
-
Dietary Modification: Switch the animals to a low-phosphate diet. This should be implemented proactively if hyperphosphatemia is an anticipated on-target effect.
-
Administer Phosphate Binders: If dietary modification is insufficient, consider the administration of phosphate-binding agents. The choice of binder and dosing regimen should be determined in consultation with a veterinarian and based on established protocols.
-
Dose Adjustment: If hyperphosphatemia persists and is associated with other adverse effects, a dose reduction of this compound may be necessary.
Issue 2: Monitoring and Mitigating Hypertension
Symptoms: Elevated blood pressure readings, which may not be externally apparent.
Troubleshooting Steps:
-
Establish Baseline Blood Pressure: Acclimate animals to the blood pressure measurement procedure (e.g., tail-cuff plethysmography) and record stable baseline readings before initiating treatment.
-
Regular Monitoring: Implement a consistent schedule for blood pressure monitoring throughout the study, especially during the initial dosing period and after any dose escalations.
-
Dose-Response Assessment: If hypertension is detected, determine if it is dose-dependent by evaluating animals at different dose levels of this compound.
-
Consider Antihypertensive Co-medication: In cases where the therapeutic goals of the study require maintaining a dose of this compound that induces hypertension, the use of antihypertensive agents may be considered. This should be done with careful consideration of potential drug-drug interactions and after consulting relevant literature and veterinary staff.
Quantitative Toxicity Data Summary
| Parameter | Animal Model | Dose | Observed Effect | Citation |
| Blood Pressure | Rat | 1 mg/kg | No significant change | |
| 3 mg/kg | No significant change | |||
| 10 mg/kg | Significant increase in arterial pressure | |||
| Body Weight | Mouse (xenograft models) | ~3 mg/kg | Generally well-tolerated with no significant body weight loss | [4] |
| Serum Phosphate | General (On-target effect) | Not specified | Increased serum phosphorus levels (Hyperphosphatemia) | [1][2][3][5] |
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway affected by this compound and a general workflow for in vivo toxicity assessment.
Caption: FGFR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Toxicity Assessment.
Detailed Experimental Protocols
Protocol 1: Blood Pressure Measurement in Rodents (Tail-Cuff Method)
-
Acclimation: For 3-5 consecutive days prior to the first measurement, acclimate the animals to the restraining device and the tail-cuff apparatus without taking measurements. This minimizes stress-induced hypertension.
-
Procedure:
-
Place the conscious animal in a restraining device.
-
Position the tail cuff and pulse sensor on the animal's tail according to the manufacturer's instructions.
-
Allow the animal to remain in the restrainer for a 5-10 minute stabilization period.
-
Initiate the automated measurement cycle. The cuff will inflate and then gradually deflate, allowing the sensor to detect the systolic and diastolic blood pressure.
-
Record a series of 5-7 measurements and average the values after discarding any outliers.
-
-
Frequency: Conduct measurements at the same time of day for each session to minimize diurnal variations. A typical schedule would be baseline (pre-dose), and then weekly or bi-weekly throughout the study.
Protocol 2: Monitoring Serum Phosphate Levels
-
Blood Collection:
-
Collect blood samples via an appropriate method for the animal model (e.g., saphenous vein, tail vein).
-
For terminal studies, blood can be collected via cardiac puncture.
-
Use serum separator tubes for sample collection.
-
-
Sample Processing:
-
Allow the blood to clot at room temperature for 15-30 minutes.
-
Centrifuge the samples at 1,500-2,000 x g for 10 minutes at 4°C to separate the serum.
-
Carefully aspirate the serum supernatant and transfer it to a clean microcentrifuge tube.
-
-
Analysis:
-
Analyze the serum phosphate concentration using a colorimetric assay kit according to the manufacturer's protocol, or utilize an automated clinical chemistry analyzer.
-
Ensure that the assay is validated for the species being tested.
-
-
Frequency: Collect samples for baseline measurement prior to dosing, and then at regular intervals (e.g., weekly) and at the termination of the study.
Protocol 3: General Toxicity Monitoring
-
Clinical Observations: Conduct and record daily observations of each animal, noting any changes in posture, activity level, grooming, and the presence of any abnormal clinical signs.
-
Body Weight: Measure and record the body weight of each animal at least twice weekly.
-
Food and Water Consumption: If significant changes in body weight are observed, measure and record daily food and water intake to assess for anorexia or adipsia.
-
Necropsy and Histopathology (Terminal Procedure):
-
At the end of the study, perform a thorough gross necropsy on all animals.
-
Collect and weigh key organs (e.g., liver, kidneys, heart, spleen).
-
Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified veterinary pathologist.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LY2874455 and AZD4547 in Preclinical Cancer Models with a Focus on Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of two fibroblast growth factor receptor (FGFR) inhibitors, LY2874455 and AZD4547. While both compounds are potent inhibitors of the FGFR signaling pathway, a direct comparative study of their efficacy in ovarian cancer models has not been published to date. This document summarizes the available preclinical data for each inhibitor, with a focus on AZD4547 in ovarian cancer and this compound in other solid tumors, to offer insights into their potential therapeutic applications.
Executive Summary
AZD4547 has demonstrated significant antitumor effects in various ovarian cancer models, both in vitro and in vivo. It has been shown to inhibit proliferation, induce apoptosis, and suppress migration and invasion of ovarian cancer cells. In contrast, preclinical data for this compound in ovarian cancer models are not currently available in the public domain. Studies on other cancer types, such as liposarcoma, indicate that this compound is a potent pan-FGFR inhibitor with robust anti-tumor activity. This guide presents the distinct preclinical profiles of each inhibitor to aid researchers in understanding their mechanisms and potential applications.
Mechanism of Action and Signaling Pathways
Both this compound and AZD4547 are small molecule inhibitors that target the ATP-binding pocket of FGFRs, thereby inhibiting receptor autophosphorylation and downstream signaling.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, including ovarian cancer, by promoting cell proliferation, survival, migration, and angiogenesis.[3]
This compound is described as a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][4] AZD4547 is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[2] The inhibition of these receptors blocks the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Figure 1: Simplified diagram of the FGFR signaling pathway and the mechanism of inhibition by this compound and AZD4547.
Efficacy of AZD4547 in Ovarian Cancer Models
Multiple studies have demonstrated the anti-tumor activity of AZD4547 in preclinical models of ovarian cancer.
In Vitro Efficacy
AZD4547 has been shown to inhibit the proliferation of various human ovarian cancer cell lines in a dose-dependent manner.[5] It also induces apoptosis and inhibits cell migration and invasion.[6] Furthermore, AZD4547 has been observed to reduce the sphere-forming ability and self-renewal capacity of ovarian cancer stem cells.[5]
| Cell Line | Assay | Endpoint | Result | Reference |
| OVCAR-3 | Proliferation | IC50 | Not specified | [7] |
| SKOV-3 | Proliferation | IC50 | Not specified | [7] |
| A2780 | Proliferation | Significant reduction | Dose-dependent | [2] |
| SKOV3ip1 | Proliferation | Significant reduction | Dose-dependent | [2] |
| HeyA8 | Proliferation | Significant reduction | Dose-dependent | [2] |
| A2780-CP20 (Cisplatin-resistant) | Proliferation | No significant effect | - | [2] |
| SKOV3-TR (Taxol-resistant) | Proliferation | No significant effect | - | [2] |
| OVCAR-8 | Apoptosis | Increased apoptosis | Dose-dependent | [6] |
| ES-2 | Apoptosis | Increased apoptosis | Dose-dependent | [6] |
| OVCAR-8 | Migration | Inhibition | Dose-dependent | [6] |
| ES-2 | Invasion | Inhibition | Dose-dependent | [6] |
Table 1: Summary of in vitro efficacy of AZD4547 in ovarian cancer cell lines.
In Vivo Efficacy
In vivo studies using xenograft models of human ovarian cancer have shown that oral administration of AZD4547 significantly inhibits tumor growth.[2] In drug-sensitive xenograft models (A2780 and SKOV3ip1), AZD4547 treatment led to a significant decrease in tumor weight compared to controls.[2] However, this effect was not observed in drug-resistant models (A2780-CP20 and SKOV3-TR).[2]
| Model | Treatment | Outcome | Reference |
| A2780 Xenograft | AZD4547 (25 mg/kg, daily, p.o.) | Significantly decreased tumor weight | [2] |
| SKOV3ip1 Xenograft | AZD4547 (25 mg/kg, daily, p.o.) | Significantly decreased tumor weight | [2] |
| A2780-CP20 Xenograft | AZD4547 (25 mg/kg, daily, p.o.) | No significant effect on tumor weight | [2] |
| SKOV3-TR Xenograft | AZD4547 (25 mg/kg, daily, p.o.) | No significant effect on tumor weight | [2] |
Table 2: Summary of in vivo efficacy of AZD4547 in ovarian cancer xenograft models.
Efficacy of this compound in Preclinical Cancer Models
As of the date of this guide, no peer-reviewed studies detailing the efficacy of this compound specifically in ovarian cancer models have been identified. However, its potent anti-tumor activity has been demonstrated in other cancer types.
In Vitro and In Vivo Efficacy in Other Cancers
A preclinical study on FRS2-amplified liposarcoma demonstrated that this compound induced a stronger and more sustained growth inhibitory effect and higher levels of apoptosis compared to another FGFR inhibitor, NVP-BGJ398.[8] In vivo, this compound significantly inhibited the growth of FRS2-amplified DDLPS xenografts.[8] A phase 1 clinical trial of this compound in patients with various advanced cancers showed modest anti-tumor activity, with some patients experiencing stable disease or a partial response.[9][10]
| Cancer Type | Model | Endpoint | Result | Reference |
| Liposarcoma (FRS2-amplified) | NRH-LS1 cells | Growth Inhibition (IC50) | ~7 nM | [8] |
| Liposarcoma (FRS2-amplified) | NRH-LS1 cells | Apoptosis | Induced apoptosis | [8] |
| Liposarcoma (FRS2-amplified) | DDLPS xenograft | Tumor Growth Inhibition | Significant | [8] |
| Various Advanced Cancers | Phase 1 Clinical Trial | Objective Response | Partial responses and stable disease observed | [9][10] |
Table 3: Summary of preclinical and clinical efficacy of this compound in various cancers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
AZD4547 in Ovarian Cancer Models
Cell Lines and Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV3ip1, HeyA8, OVCAR-8, ES-2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][6]
Proliferation Assays: Cell viability was typically assessed using MTT or similar colorimetric assays after treatment with various concentrations of AZD4547 for specified durations (e.g., 48-72 hours).[2]
Apoptosis Assays: Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide.[6] Western blotting for cleaved PARP and cleaved caspase-3 was also used to confirm apoptosis.[6]
Migration and Invasion Assays: Wound healing assays and transwell migration/invasion assays were performed to evaluate the effect of AZD4547 on cell motility.[6]
In Vivo Xenograft Studies: Female immunodeficient mice were intraperitoneally or subcutaneously injected with human ovarian cancer cells. Once tumors were established, mice were treated with AZD4547 (e.g., 25 mg/kg daily by oral gavage) or vehicle control. Tumor volume and weight were monitored over time.[2]
Figure 2: Generalized experimental workflow for evaluating the efficacy of AZD4547 in ovarian cancer models.
This compound in Other Cancer Models
Cell Lines and Culture: Cancer cell lines from various origins (e.g., liposarcoma) were used.[8]
Biochemical Assays: The inhibitory activity of this compound against FGFR kinases was determined using biochemical assays measuring enzyme activity.[11]
Cell-Based Assays: The effect of this compound on cell proliferation, apoptosis, and downstream signaling (e.g., phosphorylation of FRS2 and ERK) was assessed using standard in vitro techniques.[8][11]
In Vivo Xenograft Studies: Immunodeficient mice bearing xenografts of human cancer cell lines were treated with this compound via oral gavage. Tumor growth was monitored, and pharmacodynamic markers were often assessed in tumor tissues.[8][11]
Conclusion and Future Directions
AZD4547 has demonstrated promising preclinical efficacy against drug-sensitive ovarian cancer models, supporting its further investigation for this indication. The lack of efficacy in drug-resistant models suggests that combination therapies or patient selection based on specific biomarkers may be necessary.
While this compound is a potent pan-FGFR inhibitor with demonstrated activity in other solid tumors, its efficacy in ovarian cancer remains to be elucidated. The finding that FRS2-mediated signaling is associated with poor prognosis in high-grade serous ovarian cancer suggests that this compound could have therapeutic potential in this context.[12]
Direct, head-to-head preclinical studies of this compound and AZD4547 in a panel of ovarian cancer cell lines and patient-derived xenograft models are warranted. Such studies would provide a clearer understanding of their comparative efficacy and help to identify the most responsive patient populations for future clinical trials. Key areas for future research include the evaluation of these inhibitors in combination with standard-of-care chemotherapy or other targeted agents to overcome drug resistance, and the identification of predictive biomarkers to guide patient selection.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
In Vivo Target Engagement of LY2874455: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo target engagement of the pan-FGFR inhibitor LY2874455 with other alternative FGFR inhibitors. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound is a potent, orally bioavailable, and selective pan-inhibitor of fibroblast growth factor receptors (FGFRs) that has demonstrated significant anti-tumor activity in various preclinical cancer models. Validating the engagement of this compound with its intended targets in a complex in vivo environment is crucial for its clinical development. This guide delves into the methodologies used to confirm its in vivo target engagement and compares its performance with other notable FGFR inhibitors.
Comparative Efficacy of FGFR Inhibitors
The following table summarizes the in vivo efficacy of this compound in comparison to other pan-FGFR inhibitors, NVP-BGJ398, AZD4547, and Rogaratinib, in various tumor xenograft models.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | FRS2-amplified DDLPS (LS70x) | 3 mg/kg, twice daily | Significant inhibition of tumor growth from day 4. | Showed superior and more sustained growth inhibition compared to NVP-BGJ398.[1] |
| NVP-BGJ398 | FRS2-amplified DDLPS (NRH-LS1) | Not specified in direct comparison | Transient cytostatic effects. | Less potent than this compound in inducing apoptosis and inhibiting long-term cell proliferation.[1] |
| AZD4547 | FGFR1-amplified NSCLC (PDTX models) | 12.5 or 25 mg/kg, once daily | Potent tumor stasis or regression. | Efficacy correlated with FGFR1 FISH score and protein expression. |
| Rogaratinib | FGFR-overexpressing xenografts (cell line and patient-derived) | Up to 75 mg/kg once daily or 50 mg/kg twice daily | Strong in vivo efficacy. | Efficacy strongly correlated with FGFR mRNA expression levels. |
In Vivo Target Engagement and Pharmacodynamic Markers
The validation of in vivo target engagement for FGFR inhibitors relies on the assessment of downstream signaling molecules. The table below compares the pharmacodynamic (PD) markers and assays used for this compound and its alternatives.
| Inhibitor | PD Marker | Assay | In Vivo Model | Key Findings |
| This compound | p-ERK, p-FRS2 | Western Blot, ELISA | Mouse heart tissue, Tumor xenografts | Dose-dependent inhibition of FGF-induced Erk phosphorylation. Inhibition of p-FRS2 and p-ERK in tumor tissue.[1] |
| NVP-BGJ398 | p-FGFR, p-FRS2, p-ERK | Western Blot | Endometrial and bladder cancer xenografts | Inhibition of FGFR phosphorylation and downstream signaling. |
| AZD4547 | p-FGFR, p-FRS2, p-ERK | Western Blot, Immunohistochemistry | NSCLC and colorectal cancer xenografts | Inhibition of FGFR, FRS2, and ERK phosphorylation in tumor tissues. |
| Rogaratinib | p-FGFR, p-ERK | ELISA | NCI-H716 colon cancer xenografts | Reduction in phosphorylation of both FGFR and downstream ERK1/2. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
In Vivo Xenograft Studies for this compound
-
Cell Lines and Animal Models: FRS2-amplified dedifferentiated liposarcoma (DDLPS) patient-derived xenograft (PDX) model LS70x was implanted in immunodeficient NOD-scid IL2rγnull (NSG) mice.[1]
-
Tumor Implantation: Tumor fragments were implanted subcutaneously into the flank of the mice.
-
Treatment: When tumors reached approximately 150 mm³, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 3 mg/kg twice daily.[1]
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested at various time points after the last dose to analyze the phosphorylation levels of FRS2 and ERK via Western blotting.[1]
General Protocol for In Vivo Xenograft Studies with Alternative FGFR Inhibitors
-
Animal Models: Nude or severe combined immunodeficient (SCID) mice are commonly used.
-
Tumor Implantation: Cancer cell lines (e.g., NCI-H1581 for AZD4547, NCI-H716 for Rogaratinib) are injected subcutaneously. For PDX models, tumor fragments from patients are implanted.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized. Inhibitors are typically administered orally once or twice daily.
-
Efficacy Assessment: Tumor volumes are measured throughout the study. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Marker Analysis: Tumor lysates are analyzed by Western blot, ELISA, or immunohistochemistry to assess the phosphorylation status of FGFR and its downstream effectors like FRS2 and ERK.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental procedures, the following diagrams are provided.
Caption: FGF/FGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo validation of FGFR inhibitor target engagement.
Caption: Logical framework for the comparative assessment of FGFR inhibitors.
References
Navigating Resistance: A Comparative Guide to LY2874455 and Other FGFR TKIs
The development of tyrosine kinase inhibitors (TKIs) targeting the Fibroblast Growth Factor Receptor (FGFR) pathway has marked a significant advancement in precision oncology for tumors harboring FGFR aberrations. However, as with many targeted therapies, the emergence of acquired resistance limits the long-term efficacy of these agents. This guide provides a comparative analysis of the pan-FGFR inhibitor LY2874455 and other FGFR TKIs, with a focus on the mechanisms of cross-resistance and strategies to overcome them. We present supporting experimental data, detailed methodologies, and visual summaries of key biological processes to inform researchers, scientists, and drug development professionals.
Mechanisms of Acquired Resistance to FGFR Inhibitors
Acquired resistance to FGFR TKIs is a complex phenomenon driven by various molecular alterations. These mechanisms can be broadly categorized as on-target, involving modifications to the FGFR gene itself, or off-target, involving the activation of alternative signaling pathways that bypass the need for FGFR signaling.[1][2]
On-Target Resistance: Kinase Domain Mutations
The most prevalent mechanism of acquired resistance involves the emergence of secondary mutations within the FGFR kinase domain.[3][4] These mutations can interfere with drug binding or stabilize the active conformation of the receptor.
-
Gatekeeper Mutations: Located deep within the ATP-binding pocket, gatekeeper residues control access for TKIs.[5] Mutations at these sites, such as FGFR2 V564F, FGFR3 V555M, and FGFR4 V550L/M, can create steric hindrance that prevents the binding of many first-generation, reversible FGFR inhibitors like infigratinib and pemigatinib.[1][5][6]
-
Molecular Brake Mutations: Mutations in residues that form the "molecular brake," such as FGFR2 N550, disrupt the autoinhibitory mechanism of the kinase, leading to its uncontrolled activation.[3][7][8]
-
Other Kinase Domain Mutations: Alterations in other regions, like the FGFR2 E565A mutation, can also confer resistance, in some cases by upregulating downstream pathways like PI3K/AKT/mTOR.[9][10]
On-Target Resistance: Novel Gene Fusions
A novel mechanism of resistance has been observed specifically for this compound. In a patient with FGFR2-amplified gastric cancer who initially responded to this compound, acquired resistance was driven by the emergence of a novel FGFR2-ACSL5 fusion protein.[10][11] This fusion was absent in the pre-treatment tumor and conferred resistance to multiple FGFR inhibitors when tested in vitro.[11]
Off-Target Resistance: Bypass Signaling Activation
Tumor cells can develop resistance by activating alternative signaling pathways that render them independent of FGFR signaling. This "bypass" mechanism can involve:
-
Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of RTKs such as MET, EGFR, and ERBB2/3 can reactivate downstream pathways like MAPK and PI3K/AKT, sustaining cell proliferation and survival despite effective FGFR inhibition.[2][12]
-
Alterations in Downstream Pathways: Mutations or amplifications in components of the PI3K/AKT/mTOR or RAS/MAPK pathways can lead to their constitutive activation, decoupling them from upstream FGFR signaling.[2][8][13]
Comparative Efficacy of this compound vs. Other FGFR TKIs
This compound is a potent, selective, pan-FGFR inhibitor that has demonstrated a unique ability to overcome resistance mediated by certain gatekeeper mutations.[5][6][14] Crystallographic studies have revealed that this compound binds to the FGFR kinase domain in a manner that is distant from the gatekeeper residue, thus avoiding the steric clashes that impair the activity of other inhibitors.[5][6]
The following tables summarize the in vitro efficacy of various FGFR TKIs against wild-type and mutant FGFRs.
Table 1: IC50 Values (nmol/L) of FGFR Inhibitors Against FGFR2-Mutant Cell Lines
| Cell Line Model | FGFR2 Alteration | Infigratinib | AZD4547 | Erdafitinib | TAS-120 | Ponatinib | Dovitinib |
|---|---|---|---|---|---|---|---|
| Ba/F3 | FGFR2-KIAA1598 Fusion (WT) | 2.5 | 11.1 | 10.9 | 1.8 | 1.0 | 49.3 |
| Ba/F3 | FGFR2 p.E565A Mutant | 148.8 | 215.3 | 214.2 | 1.9 | 1.2 | 44.2 |
| Ba/F3 | FGFR2 p.L617M Mutant | 16.2 | 26.1 | 24.3 | 1.8 | 1.1 | 55.4 |
(Data synthesized from a study on acquired resistance in FGFR2 fusion-positive cholangiocarcinoma[9])
Table 2: Comparative Activity of this compound
| Cell Line Model | FGFR Alteration | Inhibitor | IC50 (nmol/L) | Notes |
|---|---|---|---|---|
| Ba/F3 | Parental (No FGFR alteration) | This compound | 87.5 | Demonstrates baseline activity in a non-FGFR-driven model.[4] |
| Multiple Models | FGFR4 Gatekeeper Mutants (e.g., V550L) | This compound | Potent Inhibition | Overcomes resistance to other TKIs like fisogatinib and ponatinib.[5][6] |
| PDC Line | FGFR2 Amplification + FGFR2-ACSL5 Fusion | This compound | Resistant | A novel fusion protein confers acquired resistance to this compound.[11] |
| PDC Line | FGFR2 Amplification + FGFR2-ACSL5 Fusion | AZD4547 | Resistant | Cross-resistance observed with another FGFR inhibitor.[11] |
(PDC: Patient-Derived Cell Line)
Key Signaling and Resistance Pathways
Caption: Canonical FGFR signaling activates the RAS/MAPK and PI3K/AKT pathways.
Caption: Gatekeeper mutations can block TKI binding, a resistance mechanism this compound may overcome.
Caption: Activation of other RTKs provides a bypass route to sustain tumor growth despite FGFR inhibition.
Experimental Methodologies
The findings presented in this guide are based on established preclinical and translational research methodologies.
1. Cell Culture and Generation of Resistant Lines
-
Cell Lines: Studies often utilize cancer cell lines with known FGFR alterations (e.g., FGFR amplifications, fusions, or mutations) or interleukin-3 (IL3)-dependent Ba/F3 murine pro-B cells engineered to express specific FGFR constructs.[4][11]
-
Generation of Resistance: Acquired resistance is modeled in vitro by exposing sensitive parental cell lines to gradually increasing concentrations of an FGFR inhibitor over an extended period.[15] Surviving cell populations are then expanded and characterized as resistant variants.
2. Cell Viability and Drug Sensitivity Assays
-
Protocol: To determine the half-maximal inhibitory concentration (IC50), cells are seeded in multi-well plates and treated with a serial dilution of the TKI for a set period (e.g., 72 hours).
-
Readout: Cell viability is measured using reagents like CellTiter-Glo® (Promega) or by crystal violet staining.
-
Analysis: Dose-response curves are generated using non-linear regression analysis to calculate IC50 values, which represent the drug concentration required to inhibit cell growth by 50%.
3. Genomic and Transcriptomic Analysis
-
Whole-Exome Sequencing (WES) and RNA-Sequencing (RNA-Seq): These high-throughput sequencing techniques are applied to pre-treatment (sensitive) and post-treatment (resistant) samples from patients or cell lines.[11][15]
-
Purpose: WES is used to identify secondary mutations in the FGFR gene or other cancer-related genes. RNA-Seq is employed to detect novel gene fusions (like FGFR2-ACSL5) and changes in gene expression that may indicate the activation of bypass pathways.[11]
-
Data Analysis: Bioinformatic pipelines are used to align sequencing reads to a reference genome, call genetic variants, identify fusion transcripts, and quantify gene expression levels.
4. Protein Analysis (Western Blotting)
-
Purpose: Western blotting is used to assess the phosphorylation status (and therefore activation) of FGFR and key downstream signaling proteins like FRS2, ERK, and AKT.
-
Protocol: Cells are treated with inhibitors for a short period, after which protein lysates are collected. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the total and phosphorylated forms of the proteins of interest.
-
Interpretation: A decrease in the ratio of phosphorylated protein to total protein upon drug treatment indicates effective target inhibition. Persistent phosphorylation in the presence of the drug suggests a resistance mechanism is active.[16]
Caption: Workflow for generating and characterizing FGFR TKI-resistant cell lines.
Conclusion and Future Directions
The landscape of resistance to FGFR inhibitors is complex and heterogeneous. While first-generation TKIs are vulnerable to on-target mutations, particularly at the gatekeeper residue, this compound shows promise in overcoming this common resistance mechanism due to its distinct binding mode.[5][6] However, the discovery of a novel fusion-driven resistance to this compound itself highlights the adaptive capabilities of cancer cells and underscores the need for continued vigilance.[11]
Future strategies to combat resistance will likely involve:
-
Next-Generation Inhibitors: Development of covalent and structurally optimized inhibitors (e.g., futibatinib, TAS-120) designed to be effective against the full spectrum of FGFR resistance mutations.[1][3]
-
Combination Therapies: Combining FGFR inhibitors with agents that target bypass signaling pathways (e.g., PI3K/mTOR or MEK inhibitors) may prevent or overcome resistance.[4][9]
-
Molecular Monitoring: The use of liquid biopsies (ctDNA) to serially monitor for the emergence of resistance mutations can guide treatment decisions and the timely switch to more effective therapies.[1][4]
A deeper understanding of these resistance mechanisms is paramount for designing rational treatment strategies and improving clinical outcomes for patients with FGFR-driven malignancies.
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. d-nb.info [d-nb.info]
- 11. Acquired resistance to this compound in FGFR2-amplified gastric cancer through an emergence of novel FGFR2-ACSL5 fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oncogenic RAS drives resistance to pemigatinib in cholangiocarcinoma harboring a FGFR2 delins disrupting ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of the anti-cancer drug, this compound, in overcoming the FGFR4 mutation-based resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Synergistic Potential of LY2874455 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2874455 is an orally bioavailable, potent, and selective pan-fibroblast growth factor receptor (FGFR) inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1] The FGFR signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is implicated in various malignancies.[2][3] While this compound has shown anti-tumor activity as a monotherapy in preclinical models, its synergistic potential with conventional chemotherapy agents is an area of active investigation.[1][4] This guide provides a comparative overview of the synergistic effects of this compound and other FGFR inhibitors with chemotherapy, supported by preclinical experimental data.
Synergistic Effects of FGFR Inhibitors with Chemotherapy
Preclinical studies have demonstrated that combining FGFR inhibitors with chemotherapy can lead to enhanced anti-tumor efficacy compared to either agent alone. This synergy is observed across different cancer types and with various chemotherapy drugs.
Combination with Taxanes in Non-Small Cell Lung Cancer (NSCLC)
In a preclinical study involving NSCLC cell lines without deregulated FGFR expression, the selective FGFR1-3 inhibitor AZD4547 significantly enhanced the sensitivity of these cells to nab-paclitaxel.[5] The combination of AZD4547 and nab-paclitaxel resulted in synergistic anti-tumor effects both in vitro and in vivo.[5][6]
Table 1: In Vitro Efficacy of AZD4547 in Combination with Nab-Paclitaxel in NSCLC Cell Lines [7]
| Cell Line | Treatment | IC50 (µM) of Nab-Paclitaxel |
| A549 | Nab-Paclitaxel alone | ~0.02 |
| Nab-Paclitaxel + 5 µM AZD4547 | ~0.005 | |
| PC9 | Nab-Paclitaxel alone | ~0.06 |
| Nab-Paclitaxel + 5 µM AZD4547 | ~0.015 |
Combination with Taxanes in Gastric Cancer
A study investigating the combination of the multi-kinase inhibitor dovitinib (which targets FGFR, VEGFR, and PDGFR) with nab-paclitaxel in preclinical models of gastric cancer demonstrated an additive effect on tumor growth inhibition.[8] In a subcutaneous xenograft model using MKN-45 gastric cancer cells, the combination therapy resulted in tumor regression.[8]
Table 2: In Vivo Tumor Growth Inhibition with Dovitinib and Nab-Paclitaxel in a Gastric Cancer Xenograft Model [8]
| Treatment Group | Tumor Growth Inhibition (%) |
| Control | 0 |
| Dovitinib (20 mg/kg, oral, daily) | 76 |
| Nab-Paclitaxel (15 mg/kg, i.v., weekly) | 75 |
| Dovitinib + Nab-Paclitaxel | >100 (regression) |
Synergistic Effects of this compound with Radiotherapy
While direct data on this compound with chemotherapy is limited, a study on its combination with ionizing radiation provides strong evidence of its synergistic potential. In radioresistant human cancer cell lines (H1703, A549, and H1299), this compound demonstrated a significant radiosensitizing effect.[1][9][10]
Table 3: Radiosensitizing Effect of this compound in Human Cancer Cell Lines [9]
| Cell Line | Treatment | Surviving Fraction at 4 Gy |
| A549 | X-rays alone | ~0.6 |
| X-rays + 100 nM this compound | ~0.3 | |
| H1299 | X-rays alone | ~0.7 |
| X-rays + 100 nM this compound | ~0.4 | |
| H1703 | X-rays alone | ~0.5 |
| X-rays + 100 nM this compound | ~0.35 |
In an in vivo xenograft model using A549 cells, the combination of this compound and X-rays led to significantly greater suppression of tumor growth than either treatment alone.[9]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of FGFR inhibitors with chemotherapy and radiotherapy are believed to be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and DNA damage repair.
The binding of FGF ligands to FGFRs activates downstream signaling cascades, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[2][3][11] Chemotherapy-induced DNA damage can, in some cases, lead to the activation of these pro-survival pathways, thereby limiting the efficacy of the treatment.
By inhibiting FGFR, this compound and other similar inhibitors can block these survival signals, making cancer cells more susceptible to the cytotoxic effects of chemotherapy and radiation. Studies with dovitinib and AZD4547 in combination with nab-paclitaxel have shown a significant reduction in the phosphorylation of downstream effectors like ERK and AKT.[5][8]
Caption: FGFR signaling pathway and points of intervention by this compound and chemotherapy.
Experimental Protocols
In Vitro Cell Proliferation and Synergy Analysis
-
Cell Culture: Human cancer cell lines (e.g., A549, PC9 for NSCLC; MKN-45 for gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of the FGFR inhibitor (e.g., this compound, AZD4547, or dovitinib), the chemotherapeutic agent (e.g., nab-paclitaxel), or the combination of both for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Caption: Workflow for in vitro synergy assessment of this compound and chemotherapy.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-scid or nude mice) are used.[1][8]
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: vehicle control, FGFR inhibitor alone, chemotherapy alone, and the combination.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: Workflow for in vivo assessment of this compound and chemotherapy synergy.
Conclusion
The available preclinical data strongly suggest that combining the pan-FGFR inhibitor this compound with conventional chemotherapy or radiotherapy holds significant therapeutic potential. The synergistic or additive anti-tumor effects observed with other FGFR inhibitors in combination with chemotherapy provide a solid rationale for further investigation of this compound in similar combination regimens. The primary mechanism underlying this synergy is likely the abrogation of pro-survival signaling pathways by the FGFR inhibitor, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. Further preclinical studies with direct comparisons and detailed mechanistic investigations are warranted to optimize combination strategies for clinical translation.
References
- 1. Radiosensitization by the Selective Pan-FGFR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the Pan-FGFR Inhibitor this compound in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGFR inhibitors combined with nab-paclitaxel - A promising strategy to treat non-small cell lung cancer and overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosensitization by the Selective Pan-FGFR Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Combining LY2874455 with mTOR Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fibroblast growth factor receptor (FGFR) and the mammalian target of rapamycin (mTOR) signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Targeting these pathways individually has shown clinical benefits, but resistance often develops. A growing body of preclinical and clinical evidence suggests that a combination therapy targeting both FGFR and mTOR pathways could offer a more potent and durable anti-cancer response. This guide provides a comprehensive comparison of the preclinical and clinical data supporting the combination of the pan-FGFR inhibitor LY2874455 with mTOR inhibitors, offering insights into the underlying mechanisms, experimental validation, and future directions.
Rationale for Combination Therapy: Overcoming Resistance and Enhancing Efficacy
Aberrant FGFR signaling, through genetic alterations such as amplification, mutations, or fusions, can lead to the activation of downstream pathways, including the PI3K/AKT/mTOR cascade[1][2][3][4]. This provides a strong rationale for the dual inhibition of both pathways. Furthermore, a key mechanism of resistance to mTOR inhibitors is the feedback activation of receptor tyrosine kinases (RTKs), including FGFRs[5]. By concurrently inhibiting FGFRs with a potent agent like this compound, it is possible to abrogate this feedback loop and enhance the efficacy of mTOR-targeted therapies. This combination strategy aims to achieve a synergistic anti-tumor effect and delay or prevent the emergence of drug resistance[6][7][8].
Preclinical Evidence: Synergistic Anti-Tumor Activity
While specific preclinical studies on the combination of this compound with an mTOR inhibitor are not yet published, extensive research on other pan-FGFR inhibitors in combination with mTOR inhibitors provides compelling evidence for the potential of this approach.
In Vitro Studies: Enhanced Inhibition of Cell Proliferation and Induction of Apoptosis
Studies in various cancer cell lines, including ovarian and endometrial cancer, have demonstrated that the combination of an FGFR inhibitor (e.g., BGJ398, ponatinib) and an mTOR inhibitor (e.g., rapamycin, ridaforolimus) results in synergistic inhibition of cell growth[9][10][11][12]. This enhanced effect is often accompanied by a significant induction of cell cycle arrest and apoptosis[9][11].
Table 1: Representative In Vitro Data for FGFR and mTOR Inhibitor Combinations
| Cancer Type | FGFR Inhibitor | mTOR Inhibitor | Key Findings | Reference |
| Ovarian Cancer | BGJ398 | Rapamycin | Stronger inhibition of cell growth and motility with combination vs. single agents. Significant induction of cell cycle arrest and apoptosis. | [9][10] |
| Endometrial Cancer | Ponatinib | Ridaforolimus | Synergistic effect on in vitro growth of FGFR2-mutant cell lines. Enhanced cell cycle arrest. | [11] |
| Endometrial Cancer | AP24534 (Ponatinib) | Ridaforolimus | Synergistic inhibition of proliferation in FGFR2-driven models. Near-complete G1 arrest. | [12] |
In Vivo Studies: Superior Tumor Growth Inhibition and Regression
The promising in vitro results have been translated into in vivo xenograft models. The combination of an FGFR inhibitor and an mTOR inhibitor has been shown to be more effective at inhibiting tumor growth and, in some cases, inducing tumor regression compared to either agent alone[9][11][12].
Table 2: Representative In Vivo Data for FGFR and mTOR Inhibitor Combinations
| Cancer Model | FGFR Inhibitor | mTOR Inhibitor | Key Findings | Reference |
| Ovarian Cancer Xenograft | BGJ398 | Rapamycin | Reduced tumor size with combination therapy, not observed with single agents. | [9] |
| Endometrial Cancer Xenograft | Ponatinib | Ridaforolimus | Superior efficacy and induced tumor regression with the combination. | [11] |
| Endometrial Cancer Xenograft | AP24534 (Ponatinib) | Ridaforolimus | 43% tumor regression with the combination therapy. | [12] |
Clinical Evidence: Validation of the Combination Strategy
The preclinical rationale for combining FGFR and mTOR inhibitors has been validated in a clinical setting. A notable example is the combination of lenvatinib, a multi-kinase inhibitor that targets VEGFR, FGFR, PDGFR, RET, and KIT, with the mTOR inhibitor everolimus.
A Phase II clinical trial in patients with advanced renal cell carcinoma demonstrated that the combination of lenvatinib and everolimus significantly improved progression-free survival (PFS) compared to everolimus alone (14.6 months vs. 5.5 months)[13][14]. This study provides strong clinical support for the efficacy of dual FGFR and mTOR pathway inhibition.
Signaling Pathway Interactions
The synergistic effect of combining FGFR and mTOR inhibitors stems from their ability to block two interconnected and often co-activated signaling pathways.
Caption: Combined inhibition of FGFR and mTOR pathways.
Experimental Protocols
To evaluate the efficacy of combining this compound with an mTOR inhibitor, a series of well-defined in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound
-
mTOR inhibitor (e.g., Everolimus)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, the mTOR inhibitor, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway modulation.
Materials:
-
Cancer cell lines
-
This compound and mTOR inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, the mTOR inhibitor, or the combination for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and mTOR inhibitor formulations for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into four groups: vehicle control, this compound alone, mTOR inhibitor alone, and the combination of this compound and the mTOR inhibitor.
-
Administer the treatments according to the determined dosing schedule and route (e.g., oral gavage for this compound).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing the Experimental Workflow
References
- 1. Cross-Talk between Fibroblast Growth Factor Receptors and Other Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Presence of both alterations in FGFR/FGF and PI3K/AKT/mTOR confer improved outcomes for patients with metastatic breast cancer treated with PI3K/AKT/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Combinations of mTOR Inhibitors as Anticancer Strategies | Oncohema Key [oncohemakey.com]
- 6. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combined inhibition of FGFR and mTOR pathways is effective in suppressing ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined inhibition of FGFR and mTOR pathways is effective in suppressing ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined targeting of FGFR2 and mTOR by ponatinib and ridaforolimus results in synergistic antitumor activity in FGFR2 mutant endometrial cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Lenvatinib and everolimus approved as combination therapy by FDA - ecancer [ecancer.org]
- 14. Lenvatinib/Everolimus: Robust Combination in Metastatic Renal Cell Carcinoma - The ASCO Post [ascopost.com]
A Comparative Analysis of the Kinase Selectivity Profile of LY2874455
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of LY2874455 against other prominent multi-kinase inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family: pazopanib, dovitinib, and nintedanib. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug development and discovery programs.
Introduction to this compound
This compound is an orally bioavailable, potent, and selective pan-FGFR inhibitor, targeting all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) with high affinity.[1][2] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention. Understanding the selectivity profile of an inhibitor is paramount, as off-target effects can lead to unforeseen toxicities and impact overall efficacy. This guide compares the kinase inhibition spectrum of this compound with other multi-kinase inhibitors that also exhibit anti-FGFR activity.
Kinase Selectivity Profile Comparison
The following table summarizes the inhibitory activity (IC50 or Kd in nM) of this compound and comparator compounds against a panel of selected kinases. Lower values indicate greater potency. This data has been compiled from various biochemical assays, and direct comparison should be made with consideration of the different assay technologies employed (e.g., IC50 from enzymatic assays vs. Kd from binding assays).
| Kinase Target | This compound (IC50, nM) | Pazopanib (Kd, nM) | Dovitinib (IC50, nM) | Nintedanib (IC50, nM) |
| FGFR1 | 2.8[1] | 140[3] | 8[2] | 69 |
| FGFR2 | 2.6[1] | 210 | 9 (FGFR3)[2] | 37 |
| FGFR3 | 6.4[1] | 130 | 9[2] | 108 |
| FGFR4 | 6.0[1] | 3000 | - | - |
| VEGFR1 | - | 10 | 10[2] | 34 |
| VEGFR2 | 7.0[1] | 30 | 13[2] | 13 |
| VEGFR3 | - | 47 | 8[2] | 13 |
| PDGFRα | - | - | 27[2] | 59 |
| PDGFRβ | - | 84[3] | 210[2] | 65 |
| c-Kit | - | 74[3] | 2[2] | - |
| FLT3 | - | - | 1[2] | - |
| CSF1R | - | - | 36[2] | - |
Experimental Methodologies
A precise understanding of the experimental conditions is crucial for interpreting kinase selectivity data. Below is a detailed protocol for a representative biochemical filter-binding assay used to determine the potency of kinase inhibitors, similar to the method employed for generating the this compound data.[1]
Radiometric Filter-Binding Kinase Assay Protocol
This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a generic substrate, allowing for the quantification of kinase activity and the inhibitory potential of a compound.
I. Reagents and Materials:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT.
-
Enzyme: Purified recombinant human FGFR1, FGFR2, FGFR3, or FGFR4.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
Radiolabel: [γ-³³P]ATP.
-
Test Compound: this compound or other inhibitors, serially diluted in 100% DMSO.
-
Stop Solution: 3% Phosphoric acid.
-
Microplates: 96-well polypropylene plates.
-
Filter Plates: 96-well glass fiber filter plates.
-
Scintillation Counter: For detecting radioactivity.
II. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: For each reaction well, prepare a master mix containing kinase buffer, the specific FGFR enzyme, and the substrate Poly(Glu, Tyr).
-
Compound Addition: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the respective wells of the 96-well reaction plate.
-
Enzyme Addition: Add 24 µL of the enzyme/substrate master mix to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of kinase buffer containing [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and Filtration: Stop the reaction by adding 50 µL of 3% phosphoric acid to each well. Transfer the entire volume from each well to a corresponding well of a pre-wetted glass fiber filter plate.
-
Washing: Wash the filter plate three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Drying and Detection: Dry the filter plate and add scintillant to each well. Measure the radioactivity in each well using a scintillation counter.
III. Data Analysis:
-
Background Subtraction: Subtract the counts from the "no enzyme" control wells.
-
Percentage Inhibition Calculation: Calculate the percentage of kinase activity inhibited by the compound at each concentration relative to the DMSO control.
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
FGFR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways are crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates the major downstream signaling pathways affected by FGFR inhibition.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Conclusion
This compound demonstrates potent and relatively selective inhibition of the FGFR family of receptor tyrosine kinases. In comparison to other multi-kinase inhibitors like pazopanib, dovitinib, and nintedanib, which exhibit broader kinase inhibition profiles that include potent activity against VEGFR and PDGFR family members, this compound's activity is more focused on the FGFRs. This enhanced selectivity may offer a therapeutic advantage by minimizing off-target toxicities. However, the broader spectrum of activity of the other inhibitors might be beneficial in tumors where multiple signaling pathways are co-activated. The choice of inhibitor will ultimately depend on the specific cancer type, its underlying genetic drivers, and the desired therapeutic window. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of oncology drug discovery and development.
References
Pan-FGFR Inhibitors in Bladder Cancer: A Head-to-Head Comparison
The landscape of treatment for bladder cancer, particularly for patients with fibroblast growth factor receptor (FGFR) alterations, has been significantly reshaped by the advent of targeted therapies. A class of drugs known as pan-FGFR inhibitors has demonstrated notable efficacy in this patient population. This guide provides a detailed, head-to-head comparison of key pan-FGFR inhibitors, summarizing their performance based on available clinical trial data and preclinical evidence.
Introduction to FGFR Signaling in Bladder Cancer
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, driven by gene mutations, fusions, or amplifications, is a key oncogenic driver in a subset of bladder cancers.[2][3] FGFR3 alterations are particularly common, found in approximately 20% of patients with advanced or metastatic urothelial carcinoma.[2][3] This has made the FGFR pathway a prime target for therapeutic intervention. Pan-FGFR inhibitors are small molecules designed to block the activity of multiple FGFR family members (FGFR1, FGFR2, FGFR3, and sometimes FGFR4), thereby inhibiting downstream signaling and curbing tumor growth.[3]
Clinical Efficacy of Pan-FGFR Inhibitors
Several pan-FGFR inhibitors have undergone clinical evaluation in patients with bladder cancer. While direct head-to-head trials are scarce, a comparative analysis of their pivotal clinical trial data provides valuable insights into their relative efficacy. The following tables summarize the key clinical trial results for prominent pan-FGFR inhibitors.
Table 1: Efficacy of Pan-FGFR Inhibitors in Previously Treated Locally Advanced or Metastatic Urothelial Carcinoma
| Inhibitor | Trial | N | FGFR Alteration | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Erdafitinib | BLC2001 (Phase 2) | 99 | FGFR2/3 | 40%[4][5] | 5.5[4][5] | 11.3[5] |
| THOR (Phase 3) vs. Chemotherapy | 136 | FGFR3/2 | 46%[6][7] | 5.6[7] | 12.1[6][7] | |
| THOR (Phase 3) vs. Pembrolizumab | 175 | FGFR3/2 | 40%[6][8] | 4.4[6][8] | 10.9[8] | |
| Infigratinib | Phase 2 | 67 | FGFR3 | 25.4%[9] | - | - |
| Pemigatinib | FIGHT-201 (Phase 2) | ~64 | FGFR3 | Interim analysis presented[5] | - | - |
| Rogaratinib | FORT-1 (Phase 2/3) vs. Chemotherapy | 87 | FGFR1/3 mRNA overexpression | 20.7%[10][11] | 2.7[5] | 8.3[7] |
| Futibatinib | Phase 2 (with Pembrolizumab) - Cohort A | 17 | FGFR3 mutations or FGFR1-4 fusions/rearrangements | 47.1%[12] | 8.3[12] | Not Reached[12] |
Data is presented for the respective patient populations as described in the cited trials. Direct comparison between trials should be made with caution due to differences in study design and patient characteristics.
Experimental Methodologies
The clinical trials cited above employed rigorous methodologies to assess the efficacy and safety of these inhibitors. Key experimental protocols are outlined below.
Patient Selection and FGFR Alteration Analysis
Patients enrolled in these trials typically had locally advanced or metastatic urothelial carcinoma that had progressed after at least one line of prior chemotherapy.[4][5][11] A critical inclusion criterion was the presence of specific FGFR alterations in the tumor tissue. These alterations were identified using various molecular diagnostic techniques:
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): The QIAGEN therascreen FGFR RGQ RT-PCR Kit was used in the BLC2001 trial for erdafitinib to detect FGFR3 gene mutations and FGFR2/3 fusions.[13]
-
Next-Generation Sequencing (NGS): FoundationOne CDx was used in the PROOF 302 trial of infigratinib to identify susceptible FGFR3 alterations.[14] Many recent trials and real-world analyses utilize NGS to provide a comprehensive genomic profile of the tumor.[15]
-
RNA in situ hybridization (ISH): The FORT-1 trial for rogaratinib utilized an RNAscope ISH assay to determine FGFR1 and FGFR3 mRNA overexpression.[16][17]
Assessment of Clinical Endpoints
The primary and secondary endpoints in these trials were assessed using standardized criteria:
-
Objective Response Rate (ORR): Tumor responses were typically evaluated by investigators according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. This involves radiological assessments of tumor size at baseline and regular intervals during treatment.
-
Progression-Free Survival (PFS): This was defined as the time from randomization to the first documented evidence of disease progression or death from any cause.
-
Overall Survival (OS): This was defined as the time from randomization to death from any cause.
Signaling Pathways and Mechanisms of Action
Pan-FGFR inhibitors exert their therapeutic effect by blocking the ATP-binding site of the FGFR tyrosine kinase domain, thereby inhibiting its activation and downstream signaling.
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which promote cell proliferation, survival, and angiogenesis.[18][3][19]
Experimental Workflow for Drug Screening and Efficacy Testing
The development and evaluation of pan-FGFR inhibitors typically follow a structured workflow, from initial screening to clinical trials.
Conclusion
Pan-FGFR inhibitors have emerged as a cornerstone of therapy for patients with FGFR-altered bladder cancer. Erdafitinib is currently the only FDA-approved targeted therapy for this indication.[13][20] While direct comparative data is lacking, the available evidence from clinical trials demonstrates that these agents offer a significant clinical benefit in a molecularly defined patient population. Ongoing research is focused on optimizing their use, exploring combination strategies with immunotherapy, and overcoming mechanisms of resistance.[3] The continued development and investigation of pan-FGFR inhibitors hold the promise of further improving outcomes for patients with bladder cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy [frontiersin.org]
- 4. Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 7. Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 3 THOR Study: Results of Erdafitinib vs Pembrolizumab in Pretreated Patients (pts) With Advanced or Metastatic Urothelial Cancer With Select Fibroblast Growth Factor Receptor Alterations - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 9. Infigratinib in Early-Line and Salvage Therapy for FGFR3-Altered Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. urotoday.com [urotoday.com]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 18. FGFR Inhibitors in Urothelial Cancer: From Scientific Rationale to Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential Expression of FGFRs Signaling Pathway Components in Bladder Cancer: A Step Toward Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of LY2874455: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for LY2874455, a potent pan-FGFR inhibitor used in research and drug development. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to consult the Material Safety Data Sheet (MSDS). Personnel should be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound in its solid form or in solution should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Hazard Information:
| Property | Information |
| Physical State | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C; In solvent: -80°C |
| Stability | Stable under recommended storage conditions |
Data sourced from publicly available supplier information.
Step-by-Step Disposal Procedures
The disposal of this compound, as with any research compound, must be treated as hazardous chemical waste. Do not dispose of this compound in regular trash or down the drain.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Determine if the waste is solid this compound, a stock solution (e.g., in DMSO), or contaminated labware (e.g., pipette tips, tubes, gloves).
-
Segregate Waste:
-
Solid Waste: Collect pure this compound powder and grossly contaminated items (e.g., weighing boats, contaminated wipes) in a designated, sealed container labeled "Hazardous Waste: this compound (solid)."
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Label it "Hazardous Waste: this compound in [Solvent Name, e.g., DMSO]."
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Contaminated Labware: Less contaminated items like gloves and bench paper should be placed in a designated hazardous waste bag.
-
Step 2: Container Management and Labeling
-
Use Appropriate Containers: Ensure all waste containers are in good condition, compatible with the waste they hold, and have securely fitting lids.
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent if applicable, and the accumulation start date.
Step 3: Storage
-
Designated Storage Area: Store all this compound waste in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to keep liquid waste containers in secondary containment to prevent spills.
-
Follow Institutional Guidelines: Adhere to your institution's specific limits on the volume of hazardous waste that can be stored in a satellite accumulation area and the maximum storage time.
Step 4: Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do Not Attempt Neutralization: Do not attempt to chemically neutralize or treat this compound waste unless you are following a specifically approved and validated protocol from your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling LY2874455
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of LY2874455. As a potent, selective, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs), this compound requires stringent handling procedures to ensure personnel safety and experimental integrity.[1][2][3][4][5] Adherence to these guidelines is critical to minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound, and while a comprehensive toxicological profile is not widely published, its mechanism of action as a kinase inhibitor necessitates that it be handled as a hazardous substance.[6] Primary exposure routes include inhalation of the powder, dermal contact, and accidental ingestion. Therefore, a robust PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve.[7] | Prevents skin absorption. Double gloving provides an extra layer of protection, and the outer glove can be removed immediately if contaminated.[7] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[7][8] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[8] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[8][9] | Protects against splashes and aerosolized particles entering the eyes or face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[10][11] | Required when handling the solid compound outside of a certified containment system (e.g., fume hood, BSC) to prevent inhalation.[11] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[8][10] | Prevents the spread of contamination outside of the designated work area. |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving the solid form of this compound or concentrated stock solutions must be performed within a certified chemical fume hood or Class II Biosafety Cabinet (BSC) to ensure containment.[11]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
Table 2: Waste Segregation and Disposal Plan
| Waste Type | Description of Contaminated Items | Disposal Container | Final Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container.[12] | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain. | Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Needles and syringes used for administering the compound in in vivo studies. | Puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Experimental Protocols
In Vitro FGFR Kinase Assay
This protocol provides a general method to assess the inhibitory activity of this compound on FGFR enzymes.
Methodology:
-
Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., 8 mM Tris-HCl, 10 mM HEPES, 5 mM DTT, 10 mM MnCl₂, 150 mM NaCl), a poly(Glu:Tyr) substrate, and the recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.[2][13]
-
Inhibitor Addition: Add serial dilutions of this compound (prepared in DMSO) to the wells. Include a DMSO-only control.
-
Reaction Initiation: Start the kinase reaction by adding 10 µM ATP supplemented with 0.5 µCi ³³P-ATP.[2]
-
Incubation: Incubate the plate at room temperature for 30 minutes.[2]
-
Termination: Stop the reaction by adding 10% H₃PO₄.[2]
-
Detection: Transfer the reaction mixtures to a filter plate, wash three times with 0.5% H₃PO₄, and allow to air dry.[2] Measure the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the FGFR kinase activity. Published IC₅₀ values are approximately 2.8 nM for FGFR1, 2.6 nM for FGFR2, 6.4 nM for FGFR3, and 6.0 nM for FGFR4.[1][2][3][4][5]
FGFR Signaling Pathway in Cancer Cells
This compound exerts its effect by inhibiting the FGFR signaling cascade, which is crucial for tumor cell proliferation and survival.
As shown in Figure 2, Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation. This activates downstream signaling through adaptor proteins like FRS2, subsequently engaging the RAS/MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[5][13][14] this compound directly inhibits the kinase activity of FGFR, blocking these downstream signals.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Creative Enzymes [creative-enzymes.com]
- 6. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. gerpac.eu [gerpac.eu]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
